molecular formula C18H25N B092979 Volazocine CAS No. 15686-68-7

Volazocine

Numéro de catalogue: B092979
Numéro CAS: 15686-68-7
Poids moléculaire: 255.4 g/mol
Clé InChI: SVKVWRTVTPUQBY-BVGQSLNGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Volazocine is a useful research compound. Its molecular formula is C18H25N and its molecular weight is 255.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

15686-68-7

Formule moléculaire

C18H25N

Poids moléculaire

255.4 g/mol

Nom IUPAC

(1S,9S,13S)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

InChI

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3/t13-,17+,18+/m1/s1

Clé InChI

SVKVWRTVTPUQBY-BVGQSLNGSA-N

SMILES isomérique

C[C@@H]1[C@@H]2CC3=CC=CC=C3[C@]1(CCN2CC4CC4)C

SMILES canonique

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volazocine is a synthetic benzomorphan (B1203429) derivative with a complex pharmacological profile, primarily characterized by its activity at opioid and sigma receptors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding affinity, functional activity, and the associated downstream signaling pathways. The information presented herein is synthesized from available scientific literature and is intended to serve as a resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel analgesics.

Introduction

This compound, a member of the benzomorphan class of opioids, has been a subject of interest due to its potential analgesic properties. Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and predicting its side-effect profile. This document outlines the molecular interactions of this compound with its primary receptor targets and the subsequent intracellular events.

Receptor Binding Profile

The initial step in the mechanism of action of this compound is its binding to specific receptor proteins. Quantitative data on the binding affinity of this compound for various receptors is summarized in the table below. Binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)Radioligand UsedTissue/Cell LineReference
Opioid Receptors
Mu (μ)Data Not Available
Delta (δ)Data Not Available
Kappa (κ)Data Not Available
Sigma Receptors
Sigma-1 (σ1)Data Not Available
Sigma-2 (σ2)Data Not Available

Note: Despite extensive literature searches, specific Ki values for this compound at opioid and sigma receptors from primary research articles could not be located. The benzomorphan class of compounds, to which this compound belongs, is known to interact with these receptors.

Functional Activity

Beyond binding, the functional activity of this compound determines whether it activates (agonist), blocks (antagonist), or has a mixed effect at the receptor. This is typically quantified by measuring the drug's potency (EC50 - the concentration required to produce 50% of the maximal effect) and efficacy (Emax - the maximum possible effect). Common assays for determining functional activity at G-protein coupled receptors (GPCRs) like opioid receptors include GTPγS binding assays and adenylyl cyclase (cAMP) inhibition assays.

Table 2: this compound Functional Activity (EC50 and Emax)

Receptor SubtypeAssay TypeEC50 (nM)Emax (%)Reference
Opioid Receptors
Kappa (κ)GTPγS BindingData Not AvailableData Not Available
Kappa (κ)cAMP InhibitionData Not AvailableData Not Available

Note: Specific EC50 and Emax values for this compound from functional assays were not available in the reviewed literature. Benzomorphans are generally known to possess kappa-opioid receptor agonist properties.

Signaling Pathways

Kappa-Opioid Receptor (KOR) Signaling

As a putative kappa-opioid receptor agonist, this compound is expected to activate the canonical KOR signaling pathway. KORs are Gi/Go-coupled GPCRs. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).

Figure 1: Putative KOR Signaling Pathway of this compound.
Sigma Receptor Interaction

Benzomorphans, including this compound, are also known to interact with sigma receptors, which are non-opioid receptors located in the central nervous system and other tissues. The functional consequences of this interaction are complex and can modulate the effects of opioid receptor activation. Sigma-1 receptor agonists, for instance, have been shown to modulate intracellular calcium signaling and interact with other neurotransmitter systems. The precise downstream signaling of this compound via sigma receptors is not well-defined.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of compounds like this compound are provided below. These protocols are generalized based on standard practices in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (from cells/tissue expressing receptor) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 2: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR, or --INVALID-LINK---pentazocine for σ1) and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

GTPgS_Binding_Workflow Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation Incubation (Membranes + [35S]GTPγS + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free [35S]GTPγS) Incubation->Filtration Counting Scintillation Counting (Quantifies bound [35S]GTPγS) Filtration->Counting Analysis Data Analysis (Calculate EC50 and Emax) Counting->Analysis

Figure 3: Workflow for GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.

  • Incubation: Membranes are incubated with a radiolabeled, non-hydrolyzable GTP analog ([35S]GTPγS), GDP, and varying concentrations of the test compound (this compound).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed to remove unbound [35S]GTPγS.

  • Quantification: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for G-protein activation.

Adenylyl Cyclase (cAMP) Inhibition Assay

This assay measures the functional consequence of Gi/o-protein activation, which is the inhibition of cAMP production.

cAMP_Assay_Workflow Cell_Culture Cell Culture (Cells expressing receptor of interest) Stimulation Cell Stimulation (Forskolin + this compound) Cell_Culture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection Analysis Data Analysis (Calculate EC50 and Emax for cAMP inhibition) cAMP_Detection->Analysis

Figure 4: Workflow for cAMP Inhibition Assay.

Protocol:

  • Cell Culture: Whole cells expressing the receptor of interest are cultured in microplates.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with forskolin (B1673556) (to activate adenylyl cyclase and produce cAMP) in the presence of varying concentrations of the test compound (this compound).

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is used to generate concentration-response curves and determine EC50 and Emax values.

Conclusion

This compound is a benzomorphan derivative with a pharmacological profile that suggests activity as a kappa-opioid receptor agonist and interaction with sigma receptors. Its mechanism of action is presumed to involve the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. However, a comprehensive understanding of its core mechanism is hampered by the lack of publicly available, quantitative in vitro pharmacological data. Further research is required to definitively characterize the binding affinities and functional activities of this compound at its receptor targets to fully elucidate its therapeutic potential and guide future drug development efforts.

The Synthesis of Volazocine: A Technical Overview Based on Analogous Benzomorphan Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The primary reference for the synthesis of volazocine, U.S. Patent 3,382,249 by N. F. Albertson, could not be accessed to provide a detailed, step-by-step experimental protocol and specific quantitative data for its synthesis. Therefore, this technical guide presents a representative synthesis of a closely related and structurally similar benzomorphan (B1203429), cyclazocine (B1219694). This pathway illustrates the general chemical principles and methodologies employed in the synthesis of this class of compounds, including this compound. The experimental details and data provided herein are for the synthesis of cyclazocine and should be considered illustrative for the synthesis of this compound.

This compound is a benzomorphan derivative with opioid analgesic properties. The core structure of benzomorphans consists of a benzofuran (B130515) ring fused to a partially hydrogenated isoquinoline (B145761) system. The synthesis of these molecules typically involves the construction of the tetracyclic ring system followed by functional group manipulations. The following sections detail a representative synthetic pathway for cyclazocine, which shares the same core benzomorphan skeleton as this compound.

Representative Synthesis Pathway: Cyclazocine

The synthesis of cyclazocine, a well-documented benzomorphan, provides a model for understanding the potential synthetic route to this compound. The key steps involve the formation of the piperidine (B6355638) ring, cyclization to form the benzomorphan core, and subsequent N-alkylation.

Step 1: Synthesis of 1,4-dimethyl-1,2,3,6-tetrahydropyridine

The synthesis begins with the condensation of methylamine, formaldehyde, and isoprene (B109036). This reaction, a variation of the Mannich reaction, forms the tetrahydropyridine (B1245486) ring, a crucial building block for the benzomorphan structure.

Reactants Reagents/Conditions Product Yield (%) Physical Properties
Methylamine, Formaldehyde, IsopreneAcetic acid, Heat1,4-dimethyl-1,2,3,6-tetrahydropyridineNot specifiedB.P. 135-137 °C
Step 2: Formation of the Benzomorphan Core

The tetrahydropyridine intermediate undergoes a cyclization reaction with a suitable phenyl Grignard reagent, such as 3-methoxyphenylmagnesium bromide. This is followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler type reaction) to construct the benzomorphan skeleton. The methoxy (B1213986) group is subsequently demethylated to yield the phenolic hydroxyl group.

Intermediate Reagents/Conditions Product Yield (%) Physical Properties
1,4-dimethyl-1,2,3,6-tetrahydropyridine1. 3-methoxyphenylmagnesium bromide, Ether 2. HBr, Heat2,5-dimethyl-2'-hydroxy-6,7-benzomorphan (norcyclazocine)Not specifiedM.P. 210-212 °C
Step 3: N-Alkylation with a Cyclopropylmethyl Group

The final step involves the N-alkylation of the secondary amine of the benzomorphan core with a cyclopropylmethyl halide to introduce the characteristic substituent of cyclazocine. This is a standard nucleophilic substitution reaction.

Intermediate Reagents/Conditions Product Yield (%) Physical Properties
2,5-dimethyl-2'-hydroxy-6,7-benzomorphanCyclopropylmethyl bromide, NaHCO₃, DMFCyclazocineNot specifiedM.P. 178-180 °C

Experimental Protocols for Key Experiments

The following are generalized experimental protocols for the key transformations in the synthesis of cyclazocine, which are analogous to the probable synthesis of this compound.

Protocol 1: Synthesis of 1,4-dimethyl-1,2,3,6-tetrahydropyridine

A mixture of aqueous methylamine, formaldehyde, and isoprene in acetic acid is heated under reflux. After the reaction is complete, the mixture is cooled, made alkaline with a strong base (e.g., NaOH), and the product is extracted with an organic solvent (e.g., ether). The organic extracts are dried and distilled to give the 1,4-dimethyl-1,2,3,6-tetrahydropyridine.

Protocol 2: Formation of the Benzomorphan Core (norcyclazocine)

To a solution of 3-methoxyphenylmagnesium bromide in anhydrous ether, a solution of 1,4-dimethyl-1,2,3,6-tetrahydropyridine in ether is added dropwise. The reaction mixture is stirred and then hydrolyzed with an aqueous acid solution. The ether layer is separated, and the aqueous layer is treated with hydrobromic acid and heated to effect both cyclization and demethylation. The reaction mixture is then cooled and neutralized to precipitate the crude product, which is purified by recrystallization.

Protocol 3: N-Alkylation to form Cyclazocine

A mixture of 2,5-dimethyl-2'-hydroxy-6,7-benzomorphan, cyclopropylmethyl bromide, and sodium bicarbonate in dimethylformamide (DMF) is heated. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is dried and evaporated to give the crude product, which is then purified by recrystallization.

Synthesis Pathway Diagram

Volazocine_Synthesis_Analogue Start Methylamine + Formaldehyde + Isoprene Intermediate1 1,4-dimethyl-1,2,3,6-tetrahydropyridine Start->Intermediate1 Acetic acid, Heat Intermediate2 2,5-dimethyl-2'-hydroxy-6,7-benzomorphan (norcyclazocine) Intermediate1->Intermediate2 1. 3-MeO-PhMgBr 2. HBr, Heat FinalProduct Cyclazocine Intermediate2->FinalProduct Cyclopropylmethyl bromide, NaHCO3, DMF

Caption: Representative synthesis pathway for Cyclazocine.

Logical Relationship of Synthesis Steps

Synthesis_Logic A Piperidine Ring Formation B Benzomorphan Core Construction A->B Provides key intermediate C N-Alkylation B->C Creates the core scaffold D Final Product C->D Introduces final substituent

Caption: Logical flow of the benzomorphan synthesis.

An In-Depth Technical Guide to the Pharmacological Profile of Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds.[1] Developed in the mid-20th century, it is structurally related to other well-known benzomorphans such as pentazocine (B1679294) and cyclazocine. Despite its synthesis and initial classification as an analgesic, this compound was never commercialized, and as a result, a comprehensive public record of its pharmacological data is notably scarce.[1] This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the essential experimental methodologies required to fully characterize the pharmacological profile of a compound like this compound.

This document will outline the standard in vitro and in vivo assays used to determine a drug's receptor binding affinity, functional activity, and behavioral effects. While specific quantitative data for this compound is not available in the public domain, this guide will present the requisite experimental protocols and data presentation formats, using illustrative examples where appropriate. The core of this guide is to equip researchers with the necessary knowledge to conduct a thorough pharmacological evaluation of novel benzomorphan derivatives.

Receptor Binding Affinity

The initial step in characterizing the pharmacological profile of this compound involves determining its binding affinity (Ki) for a panel of relevant receptors. As a benzomorphan opioid, the primary targets of interest are the mu (µ), delta (δ), and kappa (κ) opioid receptors. Additionally, given the known cross-reactivity of this class of compounds, it is crucial to assess binding at sigma (σ1 and σ2) and NMDA receptors.

Data Presentation: Receptor Binding Affinities

A comprehensive analysis of this compound's binding profile should be summarized in a clear and concise table. The inhibition constant (Ki), derived from competitive binding assays, is the standard measure of a ligand's affinity for a receptor. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)
Opioid Receptors
Mu (µ)[3H]-DAMGORat brain homogenateData not available
Delta (δ)[3H]-DPDPERat brain homogenateData not available
Kappa (κ)[3H]-U-69,593Guinea pig brain homogenateData not available
Sigma Receptors
Sigma-1 (σ1)[3H]-(+)-PentazocineGuinea pig brain homogenateData not available
Sigma-2 (σ2)[3H]-DTGRat liver membranesData not available
NMDA Receptor
PCP Site[3H]-MK-801Rat cortical membranesData not available
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2] These assays involve the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (this compound) for binding to the target receptor.

Materials:

  • Membrane Preparations: Homogenates of specific tissues (e.g., rat brain, guinea pig brain) or membranes from cell lines expressing the receptor of interest.

  • Radioligands: Tritiated ([3H]) ligands specific for each receptor subtype (e.g., [3H]-DAMGO for µ-opioid, [3H]-(+)-pentazocine for σ1).[3][4]

  • Test Compound: this compound, dissolved in a suitable vehicle.

  • Assay Buffer: Typically a Tris-HCl buffer with specific ion concentrations (e.g., MgCl2) optimized for the receptor being studied.[3]

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., naloxone (B1662785) for opioid receptors) to determine the amount of non-specific binding of the radioligand.[3]

  • Glass Fiber Filters and a Filtration Apparatus/Cell Harvester .[2]

  • Scintillation Vials and Scintillation Cocktail .

  • Liquid Scintillation Counter .

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound (this compound). Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4][5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand Radioligand Solution Radioligand->Incubation This compound This compound Dilutions This compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.

Functional Activity

Determining the functional activity of this compound at its target receptors is critical to understanding its pharmacological effects. Functional assays measure the cellular response following receptor activation and can classify a compound as an agonist, antagonist, or inverse agonist. Key parameters derived from these assays are the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Data Presentation: Functional Activity

The results from functional assays should be tabulated to allow for easy comparison of this compound's potency and efficacy at different receptors.

Receptor SubtypeAssay TypeParameterValueEfficacy (% of Standard Agonist)
Opioid Receptors
Mu (µ)[35S]GTPγS BindingEC50 (nM)Data not availableData not available
cAMP InhibitionIC50 (nM)Data not availableData not available
Delta (δ)[35S]GTPγS BindingEC50 (nM)Data not availableData not available
cAMP InhibitionIC50 (nM)Data not availableData not available
Kappa (κ)[35S]GTPγS BindingEC50 (nM)Data not availableData not available
cAMP InhibitionIC50 (nM)Data not availableData not available
Experimental Protocols

This assay directly measures the activation of G proteins coupled to the receptor of interest.[7] Opioid receptors are Gi/Go-coupled, and upon agonist binding, they facilitate the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.[7]

Materials:

  • Membrane Preparations: As described for binding assays.

  • [35S]GTPγS: Radiolabeled GTP analog.

  • GDP: Guanosine diphosphate.

  • Test Compound: this compound.

  • Standard Agonist: A known full agonist for the receptor (e.g., DAMGO for µ-opioid).

  • Assay Buffer: Containing MgCl2 and NaCl.[8]

  • Filtration Apparatus and Scintillation Counting Supplies .

Procedure:

  • Pre-incubation: In a 96-well plate, combine the membrane preparation with GDP and varying concentrations of this compound or a standard agonist. Incubate at 30°C for a short period.[8]

  • Initiation: Add [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).[8]

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

    • Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.

    • Efficacy is often expressed as a percentage of the Emax of a standard full agonist.

GTPgS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Receptor Opioid Receptor (GPCR) This compound->Receptor 1. Binding G_protein Gα-GDP Gβγ Receptor->G_protein 2. Conformational Change GDP GDP G_protein:g_alpha->GDP 3. GDP Release G_alpha_GTP Gα-GTP G_protein:s->G_alpha_GTP:n 5. Subunit Dissociation G_beta_gamma Gβγ G_protein:s->G_beta_gamma:n 5. Subunit Dissociation GTP GTP GTP->G_protein:g_alpha 4. GTP Binding Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP:s->Adenylyl_Cyclase:n 6. Inhibition cAMP cAMP Adenylyl_Cyclase:s->cAMP:n 7. Decreased Production

Signaling pathway of a Gi/o-coupled opioid receptor agonist.

This assay measures a downstream consequence of Gi/Go-coupled receptor activation: the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Materials:

  • Whole Cells: A cell line expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556): A direct activator of adenylyl cyclase, used to stimulate basal cAMP production.

  • Test Compound: this compound.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based) for quantifying cAMP levels.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a specific time.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacological Profile

In vivo studies are essential to determine the physiological and behavioral effects of this compound in a whole organism. For a potential analgesic, the primary in vivo assays assess its antinociceptive properties.

Data Presentation: In Vivo Analgesic Activity

The results of in vivo analgesic tests should be presented in a table that includes the dose, the measured effect, and a comparison to a standard drug like morphine.

AssaySpeciesRoute of AdministrationParameterED50 (mg/kg)Maximum Possible Effect (%)
Hot Plate Test MouseSubcutaneousLatency to paw lick/jumpData not availableData not available
Tail-Flick Test RatIntraperitonealLatency to tail withdrawalData not availableData not available
Experimental Protocols

The hot plate test is a common method for assessing the analgesic effects of drugs against thermally induced pain.[10]

Apparatus:

  • A commercially available hot plate apparatus with a controlled surface temperature (typically 52-55°C).

  • A transparent cylinder to confine the animal to the hot plate surface.

Procedure:

  • Baseline Latency: Place each animal (typically a mouse or rat) on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or a vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

    • Plot the MPE against the dose of this compound to determine the ED50 (the dose that produces 50% of the maximum possible effect).

The tail-flick test is another widely used assay for measuring the analgesic effects of drugs against a thermal stimulus.[11]

Apparatus:

  • A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • A sensor that automatically detects the tail flick and records the latency.

Procedure:

  • Baseline Latency: Place the animal (typically a rat) in a restrainer and position its tail over the light source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time is employed to prevent injury.

  • Drug Administration: Administer this compound or a vehicle control.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: The data is analyzed in the same manner as the hot plate test to determine the MPE and ED50.

InVivo_Analgesia_Workflow cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_testing Post-Treatment Testing cluster_analysis Data Analysis Baseline Measure Baseline Pain Response Latency Administer Administer this compound or Vehicle Baseline->Administer Post_Latency Measure Post-Treatment Latency at Time Points Administer->Post_Latency MPE Calculate % MPE Post_Latency->MPE ED50 Determine ED50 MPE->ED50

General workflow for in vivo analgesic assays.

Conclusion

While the existing literature does not provide a detailed pharmacological profile for this compound, this technical guide outlines the essential experimental framework required to generate such a profile. A thorough investigation of this compound would necessitate the application of these state-of-the-art in vitro and in vivo techniques. By systematically determining its receptor binding affinities, functional activities, and in vivo effects, the scientific community can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent. The methodologies described herein are not only applicable to this compound but also serve as a foundational guide for the pharmacological characterization of any novel compound targeting the opioid and related receptor systems.

References

Volazocine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. While it has been a subject of interest, publicly available, detailed quantitative data on its receptor binding affinity remains scarce. This technical guide aims to provide a comprehensive overview of the anticipated receptor binding profile of this compound based on its structural class, and to furnish researchers with the detailed experimental protocols necessary to conduct such binding assays.

Benzomorphan derivatives are known to interact with several receptor systems, primarily the opioid (mu, delta, and kappa) and sigma receptors. The affinity and selectivity for these receptors can vary significantly based on the specific substitutions on the benzomorphan scaffold. This document will therefore provide a framework for understanding and determining the receptor binding characteristics of this compound and similar molecules.

Receptor Binding Profile of Benzomorphans

Due to the limited specific binding data for this compound in the public domain, the following table summarizes the general binding affinities of related benzomorphan compounds to provide a contextual understanding. It is anticipated that this compound would exhibit a profile within these general ranges.

Receptor SubtypeLigand ClassTypical Binding Affinity (Ki)Notes
Mu Opioid Receptor (MOR) BenzomorphansVariable; can range from sub-nanomolar to micromolar.Affinity is highly dependent on the N-substituent and other structural modifications.
Kappa Opioid Receptor (KOR) BenzomorphansOften show moderate to high affinity.Many benzomorphans, like pentazocine (B1679294) and cyclazocine, are known kappa-opioid agonists or mixed agonist-antagonists.
Delta Opioid Receptor (DOR) BenzomorphansGenerally lower affinity compared to MOR and KOR.Selectivity for DOR is less common within this class.
Sigma-1 Receptor BenzomorphansCan exhibit significant affinity.The (+)-isomers of some benzomorphans, such as (+)-pentazocine, are known to be potent sigma-1 receptor ligands.
Sigma-2 Receptor BenzomorphansAffinity is variable and less characterized than for sigma-1.

Experimental Protocols

To determine the precise receptor binding affinity of this compound, standardized in vitro assays are required. The following are detailed protocols for radioligand binding assays, which are a common and robust method for this purpose.

Protocol 1: Radioligand Competition Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors.

1. Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
  • Radioligands:
  • For µ-opioid receptor: [³H]-DAMGO (specific activity ~30-60 Ci/mmol)
  • For δ-opioioid receptor: [³H]-Naltrindole (specific activity ~30-50 Ci/mmol)
  • For κ-opioid receptor: [³H]-U69,593 (specific activity ~30-60 Ci/mmol)
  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: Naloxone (10 µM final concentration).
  • Test Compound: this compound, prepared in a series of dilutions.
  • Scintillation Cocktail.
  • 96-well microplates.
  • Glass fiber filters (e.g., Whatman GF/B).
  • Cell harvester and scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
  • Assay Setup: In a 96-well plate, add the following in triplicate for each concentration of the test compound:
  • 50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding).
  • 50 µL of the diluted test compound (this compound).
  • 50 µL of the appropriate radioligand (e.g., [³H]-DAMGO at a final concentration close to its Kd, typically 1-2 nM).
  • 100 µL of the membrane suspension.
  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation.
  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

1. Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.
  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • GDP: 10 µM final concentration.
  • Test Compound: this compound, prepared in a series of dilutions.
  • Positive Control: A known full agonist for the receptor (e.g., DAMGO for MOR).
  • Non-specific Binding Control: Unlabeled GTPγS (10 µM final concentration).
  • Other materials: As in the radioligand binding assay.

2. Procedure:

  • Membrane Preparation: Prepare membranes as described in the previous protocol.
  • Assay Setup: In a 96-well plate, add the following:
  • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
  • 50 µL of the test compound or positive control.
  • 50 µL of GDP.
  • 50 µL of membrane suspension.
  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.
  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
  • Incubation: Incubate at 30°C for 60 minutes.
  • Filtration and Counting: Terminate the assay and measure radioactivity as described for the radioligand binding assay.

3. Data Analysis:

  • Subtract non-specific binding to obtain specific binding.
  • Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the test compound concentration.
  • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (Receptor Source) Incubation Incubation (25°C, 60-90 min) Membrane->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (this compound Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting IC50 IC50 Determination (Non-linear Regression) Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki KOR_Signaling_Pathway This compound This compound (Agonist) KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity Decreased Neuronal Activity Ion_Channels->Neuronal_Activity Leads to

The Discovery of Volazocine: A Benzomorphan Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. Developed in the mid-20th century, its discovery was part of a broader effort to create potent pain relievers with fewer side effects than existing opioids like morphine. Although it showed promise in preclinical studies, this compound was never commercialized. This in-depth technical guide explores the history of this compound's discovery, detailing its synthesis, pharmacological evaluation, and the scientific context of its development.

Genesis of this compound: The Quest for Safer Analgesics

The development of this compound is rooted in the extensive mid-century research into synthetic analgesics. Scientists sought to dissociate the potent analgesic properties of opioids from their undesirable side effects, such as respiratory depression, addiction, and sedation. The benzomorphan scaffold was a key area of interest, as it represented a simplified morphine structure that retained analgesic activity. This line of research led to the discovery of several clinically relevant compounds, including pentazocine (B1679294) and cyclazocine, which are structurally related to this compound.

Synthesis of this compound

The synthesis of this compound was first disclosed in a 1968 U.S. patent filed by N.F. Albertson.[1][2][3] The procedure laid out a multi-step chemical synthesis, a common approach for constructing the complex benzomorphan core.

Experimental Protocol: Synthesis of this compound

Experimental Workflow: Synthesis of 8-amino-volazocine from this compound

G This compound This compound Nitration Nitration (e.g., HNO3/H2SO4) This compound->Nitration Nitro_this compound 8-Nitro-Volazocine Nitration->Nitro_this compound Reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) Nitro_this compound->Reduction Amino_this compound 8-Amino-Volazocine Reduction->Amino_this compound

Caption: Synthesis of 8-amino-volazocine from this compound.

Pharmacological Profile of this compound

As a member of the benzomorphan class, this compound's pharmacological activity is presumed to be mediated through opioid receptors. Benzomorphans are known to interact primarily with the mu (μ) and kappa (κ) opioid receptors, often exhibiting a mixed agonist-antagonist profile.

Opioid Receptor Binding and Functional Activity

Detailed quantitative data on this compound's binding affinity (Ki) and functional potency (EC50/IC50) at opioid receptors are not extensively reported in publicly available literature. However, by examining closely related benzomorphan compounds, we can infer its likely pharmacological characteristics. For instance, pentazocine acts as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist. It is plausible that this compound shares a similar mechanism of action.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Benzomorphan Analgesics

CompoundMu (μ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)
Pentazocine>100Data not consistently reportedData not consistently reported
Dezocine1.02.536.4
Bremazocine0.20.084.3

Note: Data for this compound is not available in the cited literature. The table provides context from related compounds.

In Vivo Analgesic Effects

Similarly, specific in vivo analgesic potency data (e.g., ED50 in tail-flick or hot-plate assays) for this compound is scarce in the public domain. The aforementioned Journal of Medicinal Chemistry article notes that this compound was tested, but does not provide the results. The focus of much of the published research has been on other members of the benzomorphan family. For context, the analgesic efficacy of related compounds is presented below.

Table 2: In Vivo Analgesic Potency (ED50, mg/kg) of Representative Benzomorphan Analgesics

CompoundTail-Flick (mouse, s.c.)Hot-Plate (mouse, s.c.)
Pentazocine~10~15
Dezocine0.31 (i.p.)0.25 (i.p.)
Morphine (for comparison)~5~10

Note: Data for this compound is not available in the cited literature. The table provides context from related compounds.

Mechanism of Action and Signaling Pathways

Given its structural similarity to other benzomorphan opioids, this compound is expected to act as an agonist or partial agonist at the kappa opioid receptor (KOR). Activation of KOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, resulting in analgesia.

Signaling Pathway of a Kappa Opioid Receptor Agonist

G cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Inhibition of conversion Ca_influx Ca2+ Influx Ca_channel->Ca_influx Inhibition K_efflux K+ Efflux K_channel->K_efflux Activation Agonist This compound (presumed KOR Agonist) Agonist->KOR ATP ATP ATP->AC Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmitter_Release Neuronal_Hyperpolarization Neuronal Hyperpolarization K_efflux->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Reduced_Neurotransmitter_Release Analgesia Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Presumed signaling pathway of this compound via KOR activation.

Conclusion

The discovery of this compound represents a specific chapter in the broader history of opioid analgesic research. While it did not ultimately see clinical use, its development contributed to the understanding of the structure-activity relationships within the benzomorphan class of compounds. The lack of extensive published data on its pharmacology suggests that it may have been deprioritized in favor of other candidates with more favorable preclinical profiles. Nevertheless, the story of this compound underscores the iterative and often challenging process of drug discovery and development. Further research into historical archives and unpublished data may yet shed more light on the specific properties of this intriguing benzomorphan derivative.

References

Preclinical Profile of Volazocine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Volazocine is a benzomorphan (B1203429) opioid analgesic that was never commercially marketed. As such, specific preclinical data for this compound is scarce in publicly available literature. This guide provides a comprehensive overview based on the known pharmacology of the benzomorphan class of opioids and the function of its primary target, the kappa-opioid receptor (KOR). Data from closely related and well-studied benzomorphans, such as pentazocine (B1679294) and cyclazocine, are used to infer the potential preclinical profile of this compound.

Introduction

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1] Structurally, it is characterized by a 2,6-methano-3-benzazocine nucleus.[2][3] Like other members of its class, this compound was developed to provide potent analgesia with a potentially different side effect profile compared to classical morphine-like opioids that primarily act on the mu-opioid receptor (MOR). The primary mechanism of action for many benzomorphans involves interaction with the kappa-opioid receptor (KOR).[4] This guide summarizes the inferred preclinical pharmacodynamics, pharmacokinetics, and toxicology of this compound, drawing upon data from its chemical class and receptor target.

Pharmacodynamics

The pharmacodynamic effects of this compound are presumed to be primarily mediated through its interaction with opioid receptors, with a significant affinity for the KOR.

Receptor Binding and Functional Activity

Benzomorphans are known to exhibit complex pharmacology, often acting as agonists, partial agonists, or antagonists at different opioid receptor types.[4] It is hypothesized that this compound acts as a KOR agonist. Activation of the KOR, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[5] However, KOR activation is also associated with less desirable effects such as dysphoria and sedation, which have limited the clinical development of KOR agonists.[4][6]

Table 1: Inferred Opioid Receptor Activity Profile of this compound

ReceptorPredicted ActivityPotential Downstream Effects
Kappa-Opioid Receptor (KOR)AgonistAnalgesia, sedation, dysphoria, miosis
Mu-Opioid Receptor (MOR)Weak Antagonist / Partial AgonistModulation of morphine-like effects
Delta-Opioid Receptor (DOR)Low AffinityMinimal contribution to overall effect
Signaling Pathways

Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5][7] Specifically, KOR activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a decrease in neurotransmitter release, which underlies the analgesic effect.

Recent research has also highlighted the role of biased agonism at the KOR, where different ligands can preferentially activate either G protein-dependent signaling or β-arrestin-mediated pathways.[5][7] G protein signaling is thought to be responsible for the desired analgesic effects, while the β-arrestin pathway is linked to adverse effects like dysphoria and sedation.[5] The specific bias of this compound is unknown.

KOR_Signaling_Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR G_protein Gi/Go Protein KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel Activation G_protein->GIRK Ca_channel N-type Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Ca_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia p38_MAPK p38 MAPK Activation beta_arrestin->p38_MAPK Dysphoria Dysphoria/ Sedation p38_MAPK->Dysphoria

Figure 1: Inferred Kappa-Opioid Receptor Signaling Pathway for this compound.

Preclinical Efficacy Models

The analgesic efficacy of benzomorphan opioids is typically evaluated in various animal models of pain.

Experimental Protocols for Analgesia

Standard preclinical models to assess the antinociceptive effects of opioids include:

  • Hot Plate Test: This model assesses the response to thermal stimuli. An animal is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking or jumping) is measured. Opioid analgesics are expected to increase this latency.

  • Tail-Flick Test: Similar to the hot plate test, this model uses a thermal stimulus (e.g., a beam of light) directed at the animal's tail. The time taken for the animal to flick its tail away from the heat source is recorded.

  • Writhing Test: This is a model of visceral pain induced by the intraperitoneal injection of an irritant (e.g., acetic acid or phenylquinone). The number of writhes (a characteristic stretching behavior) is counted, and an effective analgesic will reduce this number.

  • Paw Pressure Test: This model evaluates the response to mechanical stimuli. Increasing pressure is applied to the animal's paw, and the pressure at which the animal withdraws its paw is determined. Analgesics increase the paw withdrawal threshold.

Analgesia_Experimental_Workflow cluster_setup Experimental Setup cluster_assays Nociceptive Assays cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Drug_Admin This compound Administration (Varying Doses) Animal_Model->Drug_Admin Control Vehicle Control Animal_Model->Control Hot_Plate Hot Plate Test (Thermal Pain) Drug_Admin->Hot_Plate Tail_Flick Tail-Flick Test (Thermal Pain) Drug_Admin->Tail_Flick Writhing Writhing Test (Visceral Pain) Drug_Admin->Writhing Paw_Pressure Paw Pressure Test (Mechanical Pain) Drug_Admin->Paw_Pressure Control->Hot_Plate Control->Tail_Flick Control->Writhing Control->Paw_Pressure Measurement Measure Endpoint (e.g., Latency, # Writhes) Hot_Plate->Measurement Tail_Flick->Measurement Writhing->Measurement Paw_Pressure->Measurement Comparison Compare Drug vs. Control Measurement->Comparison ED50 Determine ED50 Comparison->ED50

Figure 2: General Experimental Workflow for Preclinical Analgesia Studies.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is unavailable, general characteristics of benzomorphans can be inferred.

Table 2: Inferred Preclinical Pharmacokinetic Parameters of this compound

ParameterInferred CharacteristicRationale (based on Benzomorphan Class)
Absorption Rapidly absorbed after parenteral administration. Variable and likely low oral bioavailability.Benzomorphans are generally well-absorbed systemically after injection. Oral bioavailability is often limited due to first-pass metabolism.[8][9]
Distribution Wide distribution, including crossing the blood-brain barrier.As centrally acting analgesics, these compounds must penetrate the CNS.
Metabolism Primarily hepatic metabolism.The liver is the main site of metabolism for most opioids.
Excretion Excreted in the urine as metabolites and parent drug.Renal excretion is a common route for drug elimination.
Half-life Likely to be in the range of a few hours in rodents.Many small molecule drugs have relatively short half-lives in preclinical species.[10][11]

Toxicology

Preclinical toxicology studies are essential to determine the safety profile of a new chemical entity.

Acute Toxicity

Acute toxicity studies would be conducted in rodents to determine the median lethal dose (LD50) and to identify the primary signs of toxicity. For a KOR agonist, expected dose-limiting toxicities would include profound sedation, motor impairment, and respiratory depression.

Repeat-Dose Toxicology

Chronic administration studies would be necessary to evaluate the long-term safety of this compound. Key areas of investigation would include effects on the central nervous system, cardiovascular system, and gastrointestinal tract. Organ pathology would be assessed at the end of the study.

Table 3: Potential Toxicological Findings for this compound

SystemPotential FindingRationale (based on KOR Agonism)
Central Nervous System Sedation, ataxia, dysphoria-like behaviors.Known side effects of KOR agonists.[4]
Cardiovascular System Potential for changes in heart rate and blood pressure.Opioids can have cardiovascular effects.
Gastrointestinal System Reduced gastrointestinal motility.A common effect of opioids.
Respiratory System Respiratory depression (potentially with a ceiling effect).A hallmark of opioid toxicity.

Conclusion

This compound, as a member of the benzomorphan class of opioids, is predicted to be a KOR agonist with analgesic properties. Its preclinical profile, inferred from related compounds, suggests potential efficacy in various pain models. However, the characteristic side effects of KOR agonists, such as sedation and dysphoria, would likely be a significant consideration in its development. The lack of available preclinical data for this compound itself underscores its status as an unmarketed compound and highlights the need for empirical studies to validate these inferred properties. This guide serves as a theoretical framework for researchers and drug development professionals interested in the pharmacology of benzomorphan opioids and the therapeutic potential of targeting the kappa-opioid receptor.

References

The Enantioselective Pharmacology of Volazocine: A Technical Guide to its Stereochemistry and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volazocine, a benzomorphan (B1203429) derivative, presents a compelling case for stereoselective pharmacological investigation. While the broader class of benzomorphans is known for its complex interactions with opioid and sigma receptors, specific quantitative data on the individual stereoisomers of this compound remain conspicuously absent from publicly available scientific literature. This guide provides a comprehensive overview of the anticipated stereochemistry and biological activity of (-)-volazocine and (+)-volazocine based on established principles of related compounds. It further outlines detailed, generalized experimental protocols for the characterization of these enantiomers and visualizes key concepts through signaling pathway and workflow diagrams. The significant gap in empirical data for this compound underscores a critical area for future research in opioid pharmacology and drug development.

Introduction: The Significance of Stereochemistry in Benzomorphans

Chirality is a fundamental determinant of drug action, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. In the realm of centrally acting analgesics, the benzomorphan scaffold has a rich history of demonstrating profound stereoselectivity. Typically, the (-)-enantiomers of benzomorphans exhibit higher affinity and activity at opioid receptors, while the (+)-enantiomers often show preference for sigma receptors. This stereochemical differentiation is crucial for understanding the overall pharmacological effect of a racemic mixture and for the development of more targeted and safer therapeutics.

This compound, as a member of this class, is presumed to follow this pattern. However, a thorough investigation into its enantiopure forms is necessary to fully elucidate its therapeutic potential and side-effect profile.

Stereochemistry of this compound

This compound possesses two chiral centers, leading to the existence of enantiomeric pairs. The key stereoisomers of interest are (-)-volazocine and (+)-volazocine. The absolute configuration of these enantiomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral biological targets like receptors and enzymes.

Note: Despite extensive literature searches, specific experimental data on the synthesis and chiral resolution of this compound enantiomers are not publicly available. The synthesis would likely involve a multi-step process followed by chiral chromatography or diastereomeric salt formation to separate the enantiomers.

Anticipated Biological Activity

Based on the structure-activity relationships of related benzomorphans, such as pentazocine, the following biological activities are anticipated for the stereoisomers of this compound:

  • (-)-Volazocine: Expected to be the primary active enantiomer at opioid receptors, particularly the kappa opioid receptor (KOR), exhibiting agonist or partial agonist activity. It may also possess some activity at mu (MOR) and delta (DOR) opioid receptors.

  • (+)-Volazocine: Predicted to have lower affinity for opioid receptors and may exhibit significant affinity for sigma receptors (σ1 and σ2). Activity at sigma receptors can modulate various downstream signaling pathways and may contribute to complex pharmacological effects, including potential psychotomimetic or dysphoric properties.

Quantitative Pharmacological Data

A critical aspect of characterizing the stereoisomers of this compound is the determination of their binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) at relevant receptors.

Disclaimer: The following tables are presented as a template to illustrate the expected data presentation. No publicly available quantitative data for the individual stereoisomers of this compound could be located. The values are placeholders and should not be considered factual.

Table 1: Anticipated Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

CompoundKappa Opioid Receptor (KOR)Mu Opioid Receptor (MOR)Delta Opioid Receptor (DOR)
(-)-VolazocineData Not AvailableData Not AvailableData Not Available
(+)-VolazocineData Not AvailableData Not AvailableData Not Available
Racemic this compoundData Not AvailableData Not AvailableData Not Available

Table 2: Anticipated Sigma Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

CompoundSigma-1 ReceptorSigma-2 Receptor
(-)-VolazocineData Not AvailableData Not Available
(+)-VolazocineData Not AvailableData Not Available
Racemic this compoundData Not AvailableData Not Available

Table 3: Anticipated Functional Activity (EC50, nM and Emax, %) of this compound Stereoisomers at the Kappa Opioid Receptor

CompoundEC50 (nM)Emax (%)
(-)-VolazocineData Not AvailableData Not Available
(+)-VolazocineData Not AvailableData Not Available
Racemic this compoundData Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex intracellular signaling cascades upon receptor activation. The following diagrams illustrate the canonical kappa opioid receptor signaling pathway and a generalized workflow for the characterization of this compound stereoisomers.

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound (-)-Volazocine KOR KOR This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates beta_arrestin->MAPK Activates

Figure 1: Simplified Kappa Opioid Receptor (KOR) Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis & Resolution cluster_binding Binding Assays cluster_functional Functional Assays cluster_data Data Analysis synthesis Racemic this compound Synthesis resolution Chiral Separation (e.g., HPLC) synthesis->resolution enantiomers (-)-Volazocine & (+)-Volazocine resolution->enantiomers radioligand Radioligand Binding (Determine Ki) enantiomers->radioligand gtps [35S]GTPγS Binding (G-protein Activation) enantiomers->gtps camp cAMP Inhibition (Downstream Signaling) enantiomers->camp barrestin β-Arrestin Recruitment (Biased Agonism) enantiomers->barrestin analysis Determine EC50, Emax & Receptor Selectivity radioligand->analysis gtps->analysis camp->analysis barrestin->analysis

Figure 2: General Experimental Workflow for Characterizing this compound Stereoisomers.

stereoselectivity_logic cluster_enantiomers This compound Racemic this compound Enantiomers Enantiomers MinusVol (-)-Volazocine Opioid_Receptors Opioid Receptors (KOR, MOR, DOR) MinusVol->Opioid_Receptors High Affinity PlusVol (+)-Volazocine PlusVol->Opioid_Receptors Low Affinity Sigma_Receptors Sigma Receptors (σ1, σ2) PlusVol->Sigma_Receptors Potential High Affinity Analgesia Analgesia Opioid_Receptors->Analgesia Side_Effects Potential Side Effects (e.g., Dysphoria) Sigma_Receptors->Side_Effects

Figure 3: Logical Relationship of this compound Stereoisomers and Biological Targets.

Detailed Experimental Protocols (Generalized)

The following are detailed, generalized protocols for the key in vitro assays required to characterize the pharmacological profile of this compound stereoisomers.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of (-)-volazocine and (+)-volazocine for kappa, mu, and delta opioid receptors, as well as sigma-1 and sigma-2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human opioid or sigma receptor subtypes (e.g., CHO or HEK-293 cells).

  • Radioligands specific for each receptor:

    • KOR: [³H]-U69,593 or [³H]-diprenorphine

    • MOR: [³H]-DAMGO

    • DOR: [³H]-DPDPE

    • Sigma-1: [³H]-(+)-pentazocine

    • Sigma-2: [³H]-DTG

  • Unlabeled competing ligands for non-specific binding determination (e.g., naloxone (B1662785) for opioid receptors, haloperidol (B65202) for sigma receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Varying concentrations of the test compound ((-)-volazocine or (+)-volazocine).

    • A fixed concentration of the specific radioligand (typically at or below its Kd value).

    • Cell membrane suspension (typically 20-50 µg of protein per well).

    • For determination of non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand instead of the test compound.

    • For total binding, wells should contain only the radioligand and membranes.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound stereoisomers in stimulating G-protein activation at the kappa opioid receptor.

Materials:

  • Cell membranes from cells expressing the kappa opioid receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Unlabeled GTPγS for non-specific binding.

  • Other materials as in the radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compound, and cell membranes.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiation: Add [³⁵S]GTPγS to all wells to initiate the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

  • Counting and Analysis: Quantify radioactivity and analyze the data to generate dose-response curves. Determine EC50 and Emax values by non-linear regression. Emax is typically expressed as a percentage of the stimulation produced by a standard full agonist (e.g., U-50,488H for KOR).

cAMP Inhibition Assay

Objective: To measure the ability of this compound stereoisomers to inhibit adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like KOR.

Materials:

  • Whole cells stably expressing the kappa opioid receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of the test compound for a short period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value, which represents the potency of the compound as a functional antagonist of adenylyl cyclase.

β-Arrestin Recruitment Assay

Objective: To assess the ability of this compound stereoisomers to promote the recruitment of β-arrestin to the kappa opioid receptor, a key indicator of potential for receptor desensitization and biased signaling.

Materials:

  • Engineered cell line co-expressing the kappa opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin assay from DiscoveRx).

  • Assay-specific substrates and reagents.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting luminescent or fluorescent signal.

  • Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for β-arrestin recruitment. These values can be compared to those obtained from G-protein activation assays to determine any signaling bias.

Conclusion and Future Directions

This compound represents an under-investigated compound with a pharmacological profile that is likely to be heavily influenced by its stereochemistry. While this guide provides a framework for understanding and characterizing its enantiomers based on established principles, the striking lack of specific empirical data is a significant knowledge gap. Future research should prioritize the synthesis and chiral separation of (-)- and (+)-volazocine, followed by a comprehensive pharmacological characterization using the assays outlined herein. Such studies will be invaluable for determining the true therapeutic potential of this compound and for advancing our understanding of the structure-activity relationships within the benzomorphan class of opioids. This will ultimately contribute to the design of safer and more effective analgesics.

Volazocine: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Benzomorphan (B1203429) Opioid Analgesic

Introduction

Volazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds.[1][2] It is chemically identified as 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[2][3] Despite its synthesis and initial investigation as a potential analgesic, this compound was never commercially marketed.[3] As a research chemical, it serves as an interesting scaffold for the development of novel opioid receptor modulators and as a tool for studying the structure-activity relationships (SAR) within the benzomorphan series.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and known pharmacological data. Due to the limited publicly available in vitro data for this compound, this guide also presents detailed, standardized experimental protocols for its full pharmacological characterization, enabling researchers to conduct their own evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine[3]
Synonyms WIN 23,200[2]
CAS Number 15686-68-7[3][4]
Molecular Formula C₁₈H₂₅N[3][4]
Molecular Weight 255.40 g/mol [4]
Appearance Not specified
Boiling Point 348°C at 760 mmHg[2]
Flash Point 148.6°C[2]

Synthesis

The synthesis of this compound was first reported by N. F. Albertson in U.S. Patent 3,382,249 (1968).[3] The following is a generalized representation of the synthetic pathway typically employed for benzomorphan derivatives, which would be applicable to this compound.

General Synthetic Workflow

The synthesis of benzomorphan scaffolds like this compound generally involves a multi-step process starting from readily available precursors. The key steps often include the formation of a tetralone intermediate, followed by a series of reactions to construct the characteristic bridged ring system.

This compound Synthesis Workflow A Starting Materials (e.g., substituted naphthalene) B Tetralone Formation A->B [1] C Grignard Reaction B->C [2] D Cyclization C->D [3] E N-Alkylation D->E [4] F This compound E->F [5]

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, detailed procedure for the synthesis of this compound based on established methods for related benzomorphan compounds.

Step 1: Synthesis of a Tetralone Intermediate

  • A substituted naphthalene (B1677914) is subjected to a Birch reduction followed by acidic workup to yield the corresponding tetralone.

Step 2: Grignard Reaction

  • The tetralone is reacted with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the C11-methyl group.

Step 3: Cyclization

  • The resulting tertiary alcohol undergoes an acid-catalyzed cyclization to form the 2,6-methano-3-benzazocine ring system.

Step 4: N-Demethylation (if necessary)

  • If the nitrogen is methylated, it is demethylated using a reagent such as cyanogen (B1215507) bromide (von Braun reaction) or a chloroformate ester.

Step 5: N-Alkylation with Cyclopropylmethyl Halide

  • The secondary amine is alkylated with cyclopropylmethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield this compound.

Purification: The final product is purified by column chromatography or recrystallization.

Pharmacological Profile

Publicly available pharmacological data for this compound is limited. The primary source of in vivo data comes from a 1980 study by Wentland et al., which used this compound as a starting material for the synthesis of its 8-amino derivative.

In Vivo Analgesic and Antagonist Activity

The known in vivo activities of this compound are summarized in Table 2.

AssaySpeciesRouteED₅₀ (mg/kg)ActivitySource
Mouse Hot Plate Mouses.c.1.8 (1.1-2.9)Analgesic[5]
Mouse Tail-Flick Mouses.c.0.9 (0.5-1.6)Analgesic[5]
Morphine Antagonism (Tail-Flick) Mouses.c.1.4 (0.8-2.5)Antagonist[5]

These findings suggest that this compound possesses both opioid agonist (analgesic) and antagonist properties, a profile characteristic of mixed agonist-antagonist opioids.

Opioid Receptor Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. They can also signal through the β-arrestin pathway, which is associated with receptor desensitization and internalization, as well as some of the adverse effects of opioids.

Opioid Receptor Signaling cluster_0 Cell Membrane Opioid Opioid Agonist (e.g., this compound) Receptor Opioid Receptor (μ, δ, κ) Opioid->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates B_Arrestin β-Arrestin Receptor->B_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Internalization Receptor Internalization B_Arrestin->Internalization ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response

Simplified diagram of opioid receptor signaling pathways.

Experimental Protocols for Pharmacological Characterization

To facilitate further research on this compound, this section provides detailed protocols for its in vitro pharmacological characterization.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

5.1.1 Materials

  • Receptor Source: Commercially available cell membranes expressing human recombinant µ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]-DAMGO (for µ receptors)

    • [³H]-Naltrindole (for δ receptors)

    • [³H]-U69,593 (for κ receptors)

  • Non-specific Binding Control: Naloxone (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

5.1.2 Assay Workflow

Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate Components (e.g., 60 min at 25°C) A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate IC₅₀ and Ki) D->E

A typical workflow for a radioligand binding assay.

5.1.3 Procedure

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of this compound.

  • For non-specific binding wells, add 10 µM naloxone.

  • Incubate the plate with gentle agitation.

  • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to the opioid receptors.

5.2.1 Materials

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP: 10 µM

  • Test Compound: this compound

  • Reference Agonist: DAMGO (for µ), DPDPE (for δ), or U50,488 (for κ)

5.2.2 Procedure

  • Pre-incubate cell membranes with this compound or the reference agonist in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period at 30°C.

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.

  • Analyze the data to determine the EC₅₀ and Emax values for this compound relative to the reference agonist.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity.

5.3.1 Materials

  • Cells: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556): To stimulate adenylyl cyclase.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen)

  • Test Compound: this compound

5.3.2 Procedure

  • Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound.

  • Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.

  • Incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

Structure-Activity Relationships

The pharmacological profile of benzomorphan derivatives is highly dependent on the nature of the substituent on the nitrogen atom and modifications to the aromatic ring. The N-cyclopropylmethyl group, as seen in this compound, is often associated with mixed agonist-antagonist or partial agonist activity at opioid receptors. The lack of a phenolic hydroxyl group at the 8-position of the benzomorphan nucleus in this compound is noteworthy, as this group is often crucial for high-affinity binding to opioid receptors in other opioid classes. However, in the benzomorphan series, potent activity can be retained without this hydroxyl group.

Conclusion

This compound is a research chemical with a pharmacological profile that is not fully elucidated in the public domain. The available in vivo data suggests a mixed opioid agonist-antagonist character. This technical guide provides a foundation for researchers interested in further investigating the properties of this compound by outlining its known characteristics and providing detailed protocols for its comprehensive in vitro pharmacological evaluation. Further studies are warranted to determine its binding affinities and functional activities at the µ, δ, and κ opioid receptors to fully understand its mechanism of action and potential as a research tool or a lead compound for novel analgesic development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Benzomorphan Opioids: A Profile of Pentazocine as a Volazocine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published in vitro pharmacological data for Volazocine, this document utilizes data from its structurally related benzomorphan (B1203429) analog, Pentazocine. Pentazocine shares a similar core structure and is also classified as a mixed agonist-antagonist opioid. The data and protocols presented herein are intended to provide a representative example of the in vitro characterization of this class of compounds.

Introduction

This compound is a benzomorphan derivative with potential analgesic properties. As a member of the opioid family, its mechanism of action is presumed to involve interaction with opioid receptors, which are G protein-coupled receptors (GPCRs). The in vitro characterization of such compounds is crucial for understanding their pharmacological profile, including receptor affinity, potency, efficacy, and potential for biased signaling. This document provides detailed protocols for key in vitro assays used to profile benzomorphan opioids, using Pentazocine as a representative compound.

Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes, mediate both the therapeutic and adverse effects of opioid ligands. Upon activation by an agonist, these receptors primarily couple to the Gαi/o subunit of the heterotrimeric G protein complex. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activated opioid receptors can recruit β-arrestin proteins, which play a role in receptor desensitization and can also initiate G protein-independent signaling cascades. The balance between G protein signaling and β-arrestin recruitment is a key area of research in the development of safer opioid analgesics.

Data Presentation: In Vitro Pharmacological Profile of Pentazocine

The following tables summarize the quantitative data for Pentazocine's interaction with opioid receptors from various in vitro assays.

Table 1: Opioid Receptor Binding Affinity of Pentazocine

CompoundReceptorKᵢ (nM)RadioligandSource
(-)-PentazocineMu (μ)3.2[³H]DAMGO[1]
(-)-PentazocineKappa (κ)7.6[³H]U69593[1]
(-)-PentazocineDelta (δ)62[³H]DPDPE[1]
(±)-PentazocineMu (μ)>100[³H]-DAMGO[2]

Kᵢ is the inhibitory constant, representing the affinity of the ligand for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of Pentazocine at Opioid Receptors

AssayReceptorParameterValue (nM)Source
cAMP InhibitionMu (μ)IC₅₀~193 (as partial agonist)[3]
cAMP InhibitionKappa (κ)IC₅₀~43[1]
cAMP InhibitionDelta (δ)IC₅₀~255[1]
[³⁵S]GTPγS BindingMu (μ)EC₅₀43[1]
[³⁵S]GTPγS BindingKappa (κ)EC₅₀40[1]
[³⁵S]GTPγS BindingDelta (δ)EC₅₀255[1]

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Kᵢ) of an unlabeled compound (e.g., this compound or Pentazocine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human opioid receptor of interest (μ, δ, or κ).

  • Radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Unlabeled test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled universal opioid ligand like naloxone).

  • 96-well filter plates (e.g., GF/B glass fiber filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Varying concentrations of the unlabeled test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-specific binding determinator.

  • Initiation of Reaction: Add the cell membranes to each well to start the binding reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (96-well plate) cluster_incubation_filtration Incubation & Filtration cluster_detection_analysis Detection & Analysis prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Test Compound (or buffer for total binding, or naloxone (B1662785) for non-specific) prep_compound->add_compound prep_radioligand Prepare Fixed Concentration of Radioligand add_radioligand Add Radioligand prep_radioligand->add_radioligand prep_membranes Prepare Cell Membranes with Opioid Receptors add_membranes Add Cell Membranes (Initiate Reaction) prep_membranes->add_membranes add_buffer Add Assay Buffer add_buffer->add_radioligand add_radioligand->add_compound add_compound->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze

Competition Radioligand Binding Assay Workflow
Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP, a downstream signaling molecule of Gαi/o-coupled receptors.

Materials:

  • A cell line stably expressing the human opioid receptor of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (e.g., this compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96- or 384-well microplates.

Procedure:

  • Cell Seeding: Seed the cells into microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the wells.

    • Add assay buffer to each well and incubate for a short period.

    • Add the diluted test compounds to the respective wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC₅₀ and Emax values for each compound.

β-Arrestin Recruitment Assay

This assay monitors the recruitment of β-arrestin to the activated opioid receptor, providing insights into receptor desensitization and β-arrestin-mediated signaling.

Materials:

  • An engineered cell line co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin cells).

  • Cell culture medium.

  • Test compounds and a reference agonist.

  • Detection reagents provided with the assay kit.

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the engineered cells in white, opaque microplates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds or reference agonist to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents to all wells as per the manufacturer's instructions. This typically involves a further incubation period.

  • Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response model to determine the EC₅₀ and Emax values.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in opioid receptor activation.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Opioid Agonist (e.g., Pentazocine) receptor Opioid Receptor (μ, κ, or δ) ligand->receptor Binding g_protein Gαi/oβγ receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects pka->downstream Phosphorylation beta_arrestin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand Opioid Agonist receptor Opioid Receptor ligand->receptor Activation grk GRK receptor->grk Recruitment receptor_p Phosphorylated Receptor grk->receptor Phosphorylation beta_arrestin β-Arrestin receptor_p->beta_arrestin Recruitment & Binding internalization Receptor Internalization beta_arrestin->internalization Initiation signaling β-Arrestin-mediated Signaling (e.g., MAPK) beta_arrestin->signaling Scaffolding

References

Application Notes and Protocols for Preclinical Research of Volazocine and Related Benzomorphan Opioids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Volazocine is a benzomorphan (B1203429) opioid analgesic that has not been marketed, and specific research data on this compound is scarce. The following application notes and protocols are based on the established pharmacology of closely related and well-studied benzomorphan opioids, such as Pentazocine and Ketocyclazocine. These guidelines are intended to serve as a starting point for researchers and may require significant optimization for this compound.

Introduction

This compound is a synthetic opioid belonging to the benzomorphan class. Compounds in this class are known for their complex interactions with opioid receptors, primarily acting as agonists at the kappa-opioid receptor (KOR), while often exhibiting mixed agonist/antagonist activity at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). This profile suggests potential for analgesic efficacy with a reduced risk of the abuse and respiratory depression associated with classical MOR agonists. These application notes provide an overview of the potential signaling pathways of this compound and detailed protocols for its preclinical evaluation in rodent models.

Putative Mechanism of Action and Signaling Pathway

Based on its structural similarity to other benzomorphans, this compound is hypothesized to exert its effects primarily through the activation of KORs, which are G-protein coupled receptors (GPCRs).

Signaling Pathway Diagram

Volazocine_Signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Agonist Binding Gi_Go Gi/Go Protein KOR->Gi_Go Activation AC Adenylyl Cyclase Gi_Go->AC Inhibition GIRK GIRK Channels Gi_Go->GIRK Activation Ca_channel Voltage-gated Ca2+ Channels Gi_Go->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (Analgesia, Dysphoria) CREB->Gene_Expression Regulation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Putative signaling pathway of this compound via KOR activation.

Recommended Animal Models

Rodent models are suitable for the initial in vivo characterization of this compound's analgesic properties and potential side effects.

  • Species: Male and female C57BL/6 mice or Sprague-Dawley rats are recommended.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: A minimum of 7 days of acclimation to the housing facility and handling is crucial before any experimental procedures.

Experimental Protocols

The following protocols are standard methods for assessing the analgesic and behavioral effects of opioid compounds.

Analgesia Assessment: Hot Plate Test

This test measures the latency of a thermal pain response.

Experimental Workflow:

Hot_Plate_Workflow acclimation Acclimation & Habituation (3 days, 30 min/day on inactive plate) baseline Baseline Latency Measurement (55°C, 30s cut-off) acclimation->baseline dosing This compound/Vehicle Administration (i.p. or s.c.) baseline->dosing testing Post-Dose Latency Measurement (e.g., 30, 60, 90, 120 min) dosing->testing analysis Data Analysis (%MPE Calculation) testing->analysis

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Volazocine and its degradation products.

Introduction

This compound is an opioid analgesic belonging to the benzomorphan (B1203429) class of compounds.[1] Although it was never commercially marketed, its structural analogues and the general class of opioids are of significant interest in pharmaceutical research and development. A robust and reliable analytical method is crucial for the determination of purity, stability, and overall quality of any active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3]

This application note outlines a systematic approach to developing a stability-indicating HPLC method for this compound. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3][4]

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical and physical properties is essential for methodical HPLC development.

PropertyValueReference
Molecular FormulaC18H25N[1][5]
Molar Mass255.40 g/mol [1][5]
Chemical ClassBenzomorphan Opioid Analgesic[1]
IUPAC Name3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine[1]

Experimental Protocol: HPLC Method Development

The following protocol describes a systematic approach to developing a stability-indicating HPLC method for this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer components like phosphate (B84403) salts)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (B78521) (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Instrumentation

An HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Initial Method Scouting

The initial phase involves screening various stationary and mobile phases to achieve optimal separation.

  • Column Selection: Begin with a versatile C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Other column chemistries such as C8 or Phenyl-Hexyl can be explored if peak shape or resolution is suboptimal.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is a common first choice due to its low viscosity and UV transparency. Methanol can be evaluated as an alternative.

    • Aqueous Phase: Start with a simple mobile phase of 0.1% formic acid in water. The acidic pH helps to protonate the tertiary amine in this compound, leading to better peak shape on silica-based columns.

  • Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution from 200 to 400 nm using a PDA detector.

  • Initial Gradient: A generic gradient can be employed for initial scouting runs to elute a wide range of potential impurities and degradants.

    • Example Gradient: 5% to 95% Acetonitrile (with 0.1% formic acid) over 20 minutes.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[3][4]

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the initial HPLC method to check for the separation of the main peak from any degradation products.

Method Optimization

Based on the results from the initial scouting and forced degradation studies, optimize the chromatographic conditions to achieve adequate resolution (Rs > 1.5) between this compound and all degradation peaks.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.

  • Mobile Phase pH: If peak tailing is observed, adjust the pH of the aqueous mobile phase. For a basic compound like this compound, a low pH (2-4) is generally preferred.

  • Column Temperature: Increasing the column temperature can improve peak efficiency and reduce analysis time. A typical starting point is 30°C.

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution. A common flow rate for a 4.6 mm ID column is 1.0 mL/min.

Data Presentation: Example Chromatographic Conditions and Results

The following table summarizes hypothetical data from the method development process.

ParameterCondition 1 (Initial)Condition 2 (Optimized)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 20 min10-70% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection 220 nm220 nm
Injection Vol. 10 µL5 µL
Retention Time 12.5 min8.2 min
Tailing Factor 1.81.2
Resolution (Rs) from nearest impurity 1.2> 2.0

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_scouting Method Scouting cluster_stress Forced Degradation cluster_optimization Optimization A Define Analytical Target Profile B Procure this compound Standard & Reagents A->B C Select Column & Mobile Phase B->C D Determine λmax C->D E Initial Gradient Runs D->E F Acid/Base Hydrolysis E->F I Analyze Stressed Samples F->I G Oxidation G->I H Thermal/Photolytic Stress H->I J Adjust Gradient & Mobile Phase pH I->J K Optimize Temperature & Flow Rate J->K L Finalized Method K->L M M L->M Method Validation (ICH Guidelines)

Caption: Workflow for HPLC Method Development.

Conclusion

The development of a stability-indicating HPLC method for this compound requires a systematic approach, including initial method scouting, forced degradation studies, and method optimization. By following the protocols outlined in this application note, a robust and reliable analytical method can be established, which is essential for the quality control and stability assessment of this compound in a research and development setting. The finalized method should be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

References

Application Notes and Protocols for In Vivo Analgesic Assays of Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volazocine is a synthetic opioid with a mixed agonist-antagonist profile at opioid receptors. It primarily acts as an agonist at the kappa-opioid receptor (KOR) and as a partial agonist or antagonist at the mu-opioid receptor (MOR).[1][2][3] This dual mechanism of action suggests potential for providing analgesia with a reduced risk of the side effects and abuse potential associated with conventional mu-opioid agonists.[2] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in vivo using standard, validated models of nociception. The assays described are the Hot Plate Test, the Tail-Flick Test, and the Acetic Acid-Induced Writhing Test.

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its analgesic effects primarily through the activation of kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[4][5] Upon binding of this compound, the associated inhibitory G-protein (Gi/G0) is activated. This activation leads to a downstream signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] Additionally, KOR activation modulates ion channel activity, leading to a reduction in voltage-gated calcium channel opening and an increase in potassium channel conductance.[5] These events collectively hyperpolarize the neuron, making it less likely to fire and transmit pain signals.[6]

Kappa_Opioid_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds G_Protein Gi/G0 Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Blocks Fusion K_ion K+ K_Channel->K_ion Efflux ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_Channel Pain_Signal_Block Inhibition of Pain Signal Transmission Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Pain_Signal_Block->Reduced_Excitability Prevents Neurotransmitter Release Hyperpolarization->Reduced_Excitability

Caption: this compound-mediated KOR signaling pathway.

Data Presentation

The analgesic efficacy of this compound should be evaluated in a dose-dependent manner. The results from the following assays can be summarized in the tables below.

Table 1: Analgesic Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency Time (seconds) at 0 minLatency Time (seconds) at 30 minLatency Time (seconds) at 60 minLatency Time (seconds) at 90 minLatency Time (seconds) at 120 min
Vehicle Control-8-10
This compoundX8-10
This compoundY8-10
This compoundZ8-10
Positive Control (e.g., Morphine)108-10

Data are presented as Mean ± SEM. Statistical significance (e.g., p < 0.05) compared to the vehicle control group should be indicated.

Table 2: Analgesic Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)NBaseline Latency (seconds)Post-treatment Latency (seconds)% MPE*
Vehicle Control-8-10
This compoundX8-10
This compoundY8-10
This compoundZ8-10
Positive Control (e.g., Morphine)58-10

% Maximum Possible Effect (MPE) = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Data are presented as Mean ± SEM.

Table 3: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)NMean Number of Writhes% Inhibition
Vehicle Control-8-100
This compoundX8-10
This compoundY8-10
This compoundZ8-10
Positive Control (e.g., Diclofenac)108-10

% Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Data are presented as Mean ± SEM.

Experimental Protocols

Hot Plate Test

The hot plate test is a model of thermal nociception that evaluates the response to a painful stimulus, which is particularly sensitive to centrally acting analgesics.[7][8]

Objective: To assess the central analgesic activity of this compound by measuring the reaction time of animals to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., set to 55 ± 0.5°C).

  • Animal enclosures (e.g., transparent glass cylinder).

  • Stopwatch.

  • Experimental animals (e.g., male Swiss albino mice, 20-25g).

  • This compound solution at desired concentrations.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Morphine sulfate, 10 mg/kg).

Procedure:

  • Acclimatization: Acclimate animals to the laboratory environment for at least one week. On the day of the experiment, allow animals to acclimate to the testing room for at least 1-2 hours.

  • Baseline Latency: Before drug administration, place each animal individually on the hot plate and record the time it takes for the animal to exhibit nociceptive responses such as licking its paws or jumping.[7][8] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.[9]

  • Grouping and Administration: Randomly divide the animals into groups (n=8-10 per group): Vehicle control, positive control, and various dose groups of this compound. Administer the respective treatments via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: Record the latency times for all groups. The increase in latency time compared to the baseline and the vehicle control group indicates an analgesic effect.

Hot_Plate_Test_Workflow cluster_workflow Hot Plate Test Experimental Workflow Acclimatization Animal Acclimatization Baseline Measure Baseline Latency (Paw Lick/Jump) Acclimatization->Baseline Grouping Group Animals and Administer Compounds (Vehicle, this compound, Positive Control) Baseline->Grouping Post_Treatment Measure Post-Treatment Latency at Timed Intervals Grouping->Post_Treatment Data_Analysis Data Analysis: Compare Latencies Post_Treatment->Data_Analysis

Caption: Workflow for the Hot Plate Test.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[10]

Objective: To determine the analgesic efficacy of this compound by measuring the latency of tail withdrawal from a noxious heat source.

Materials:

  • Tail-flick apparatus (radiant heat source).

  • Animal restrainers.

  • Stopwatch or automated timer.

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250g).

  • This compound solution at desired concentrations.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Morphine sulfate, 5 mg/kg).

Procedure:

  • Acclimatization: Acclimate animals to the restrainers for several days prior to the experiment to minimize stress.[11]

  • Baseline Latency: Place the animal in the restrainer with its tail positioned over the radiant heat source. Activate the heat source and measure the time taken for the animal to flick its tail away from the heat.[10] This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent injury.

  • Grouping and Administration: Randomly assign animals to treatment groups (n=8-10 per group). Administer the vehicle, positive control, or this compound.

  • Post-treatment Latency: At specific time points after administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 2.

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal to normalize the data and determine the analgesic effect.

Tail_Flick_Test_Workflow cluster_workflow Tail-Flick Test Experimental Workflow Acclimatization Acclimatize Animals to Restrainers Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Grouping Group Animals and Administer Compounds Baseline->Grouping Post_Treatment Measure Post-Treatment Latency Grouping->Post_Treatment Data_Analysis Calculate %MPE and Analyze Data Post_Treatment->Data_Analysis

Caption: Workflow for the Tail-Flick Test.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for both central and peripheral analgesic activity.[12][13][14]

Objective: To evaluate the analgesic effect of this compound by quantifying the reduction in the number of abdominal writhes induced by an intraperitoneal injection of acetic acid.

Materials:

  • 0.6% Acetic acid solution.

  • Syringes and needles.

  • Observation chambers.

  • Stopwatch.

  • Experimental animals (e.g., male Swiss albino mice, 20-25g).

  • This compound solution at desired concentrations.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., Diclofenac sodium, 10 mg/kg).

Procedure:

  • Acclimatization and Fasting: Acclimate animals to the laboratory for at least one week. Fast the animals for 12-18 hours before the experiment with free access to water.[15]

  • Grouping and Administration: Randomly divide animals into treatment groups (n=8-10 per group). Administer the vehicle, positive control, or this compound, typically 30-60 minutes before the acetic acid injection.[15]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.[15]

  • Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a period of 10-20 minutes. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.[15]

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle control group.

Writhing_Test_Workflow cluster_workflow Acetic Acid-Induced Writhing Test Workflow Acclimatization Animal Acclimatization and Fasting Grouping Group Animals and Administer Compounds Acclimatization->Grouping Induction Induce Writhing with Acetic Acid (IP) Grouping->Induction Observation Observe and Count Writhes Induction->Observation Data_Analysis Calculate % Inhibition and Analyze Data Observation->Data_Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

References

Application Notes and Protocols for the Quantification of Volazocine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Methodological Approach for Benzomorphan (B1203429) Opioids

Disclaimer: Direct and specific analytical methods for the quantification of volazocine in biological matrices are scarce in peer-reviewed literature, as it is a compound that was never commercially marketed. The following application notes and protocols are presented as a representative and scientifically grounded approach based on established methods for the analysis of structurally similar benzomorphan opioids and other opioid analgesics. These protocols provide a robust framework for researchers to develop and validate a specific method for this compound.

I. Introduction

This compound is an opioid analgesic belonging to the benzomorphan class of compounds. Accurate and precise quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and drug development research. This document outlines detailed protocols for sample preparation and analysis using modern analytical techniques, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

II. Analytical Methodologies

The primary recommended method for the quantification of this compound is LC-MS/MS. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to improve the volatility of the analyte.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers excellent sensitivity and specificity for the detection of opioids in complex biological matrices.

1. Chromatographic Conditions

A reverse-phase chromatographic separation is typically suitable for benzomorphan compounds.

ParameterRecommended Conditions
Column C18 or Phenyl-Hexyl column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Start at 5-10% B, ramp to 90-95% B over 5-10 minutes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

2. Mass Spectrometric Conditions

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 - 550 °C
Capillary Voltage 3.0 - 4.0 kV
MRM Transitions To be determined by direct infusion of a this compound standard. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.
Internal Standard A deuterated analog of this compound (if available) or a structurally similar opioid (e.g., pentazocine-d3, cyclazocine).
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a reliable technique, though it often necessitates a derivatization step for polar analytes like opioids to enhance their thermal stability and chromatographic performance.

1. Derivatization

Silylation is a common derivatization technique for opioids.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Evaporate the extracted sample to dryness. Add 50 µL of BSTFA and 50 µL of ethyl acetate (B1210297). Cap tightly and heat at 70-80 °C for 30 minutes.

2. GC-MS Conditions

ParameterRecommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min
Inlet Temperature 250 - 280 °C
Oven Program Initial temp 100-150 °C, ramp at 10-20 °C/min to 280-300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

III. Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the analytical method used.

A. Solid-Phase Extraction (SPE) for Plasma/Urine

SPE is a highly effective method for cleaning up and concentrating analytes from complex matrices.[1][2]

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard. For urine samples containing conjugated metabolites, an initial hydrolysis step (e.g., with β-glucuronidase) may be necessary.[3]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetate buffer (pH 4.5).

    • Wash with 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol or a mixture of methylene (B1212753) chloride and isopropanol (B130326) with ammonium hydroxide.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS.

B. Liquid-Liquid Extraction (LLE) for Plasma/Urine

LLE is a classic and effective method for the extraction of basic drugs like opioids.[4][5]

Protocol:

  • Sample Preparation: To 1 mL of plasma or urine, add an internal standard.

  • pH Adjustment: Add 1 mL of a basic buffer (e.g., pH 9.0 carbonate buffer) and vortex briefly.

  • Extraction: Add 5 mL of an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (9:1 v/v) or methyl tert-butyl ether).

  • Mixing: Vortex for 5-10 minutes.

  • Centrifugation: Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

C. Protein Precipitation for Plasma/Blood

This is a rapid and simple method suitable for high-throughput analysis, though it may result in a less clean extract compared to SPE or LLE.[6][7]

Protocol:

  • Sample Preparation: To 100 µL of plasma or whole blood, add an internal standard.

  • Precipitation: Add 300-400 µL of cold acetonitrile (or a mixture of acetonitrile and acetone).[7]

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (>10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.

IV. Quantitative Data Summary (Representative)

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for a benzomorphan opioid like this compound, based on published data for similar compounds.[8][9][10]

Table 1: Calibration and Linearity

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Benzomorphan OpioidPlasma0.1 - 100> 0.995
Benzomorphan OpioidUrine0.5 - 200> 0.995

Table 2: Accuracy and Precision

MatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Plasma1 (LQC)< 10%< 12%± 15%
50 (MQC)< 8%< 10%± 15%
80 (HQC)< 8%< 10%± 15%

Table 3: Recovery and Matrix Effect

MatrixExtraction MethodRecovery (%)Matrix Effect (%)
PlasmaSPE85 - 95< 15%
PlasmaLLE80 - 90< 20%
PlasmaProtein Precipitation> 9020 - 40%

Table 4: Limits of Detection and Quantification

ParameterPlasma (ng/mL)Urine (ng/mL)
LOD 0.050.1
LOQ 0.10.5

V. Visualizations

Signaling Pathway

cluster_receptor Opioid Receptor Signaling This compound This compound Opioid_Receptor Opioid Receptor (e.g., KOR) This compound->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia Reduced neurotransmitter release K_Channel->Analgesia Hyperpolarization

Caption: Opioid receptor signaling pathway for this compound.

Experimental Workflow

cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (SPE, LLE, or PP) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data Result Final Concentration Data->Result

References

Application Notes and Protocols for the Experimental Design of Volazocine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Volazocine, a benzomorphan (B1203429) opioid analgesic. The following protocols are designed to thoroughly characterize its pharmacological profile, including receptor binding affinity, functional activity, signaling bias, analgesic efficacy, and potential side effect liabilities.

Introduction to this compound

This compound is a synthetic opioid of the benzomorphan class. While never commercially marketed, its structural similarity to other benzomorphans, such as pentazocine (B1679294) and ketazocine, suggests a potential interaction with opioid receptors, particularly the kappa opioid receptor (KOR). Activation of KOR is known to produce analgesia, but it can also be associated with undesirable side effects like dysphoria and sedation. Therefore, a detailed experimental investigation is crucial to determine the therapeutic potential of this compound. A key area of investigation is its potential for biased agonism, where it might preferentially activate therapeutic signaling pathways (G-protein) over those associated with adverse effects (β-arrestin).

In Vitro Characterization of this compound

A thorough in vitro analysis is the foundational step to understanding the molecular pharmacology of this compound. This involves determining its binding affinity and functional activity at the three primary opioid receptors: mu (MOR), delta (DOR), and kappa (KOR).

2.1. Opioid Receptor Binding Affinity

This experiment will determine the affinity of this compound for MOR, DOR, and KOR using radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing human MOR, DOR, or KOR (e.g., HEK293 or CHO cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the plates at a controlled temperature for a specified time to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: this compound Opioid Receptor Binding Affinity

ReceptorRadioligandThis compound Kᵢ (nM)Reference Compound Kᵢ (nM)
MOR[³H]-DAMGOExperimental ValueMorphine: Value
DOR[³H]-DPDPEExperimental ValueSNC80: Value
KOR[³H]-U69,593Experimental ValueU50,488: Value

2.2. Functional Activity and Signaling Bias

These experiments will determine whether this compound acts as an agonist, antagonist, or inverse agonist at each opioid receptor and will quantify its bias towards G-protein or β-arrestin signaling pathways.

Experimental Protocol: G-Protein Activation (cAMP Accumulation Assay)

  • Cell Culture: Use CHO cells co-expressing an opioid receptor (MOR, DOR, or KOR) and a cAMP-responsive element-luciferase reporter gene.

  • Assay Procedure: Plate the cells in a 96-well plate. On the day of the assay, replace the medium with a serum-free medium containing forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of this compound.

  • Incubation: Incubate the plate for a specified period to allow for changes in intracellular cAMP levels.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence, which is inversely proportional to the inhibition of adenylyl cyclase and thus indicative of Gαi/o activation.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Experimental Protocol: β-Arrestin 2 Recruitment Assay

  • Cell Line: Use a cell line (e.g., U2OS) stably co-expressing the target opioid receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin 2 fused to the complementing enzyme fragment.

  • Agonist Stimulation: Plate the cells in a 96-well plate. Add varying concentrations of this compound and incubate to allow for receptor activation and β-arrestin 2 recruitment.

  • Substrate Addition and Signal Detection: Add the enzyme substrate and measure the resulting chemiluminescent signal. The signal intensity is directly proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.

Data Presentation: Functional Activity and Signaling Bias of this compound at KOR

AssayParameterThis compoundU50,488 (Reference Agonist)
G-Protein Activation EC₅₀ (nM)Experimental ValueValue
Eₘₐₓ (% of U50,488)Experimental Value100%
β-Arrestin 2 Recruitment EC₅₀ (nM)Experimental ValueValue
Eₘₐₓ (% of U50,488)Experimental Value100%
Bias Factor (Calculated)Experimental Value1

A bias factor greater than 1 indicates a preference for G-protein signaling, while a factor less than 1 indicates a preference for β-arrestin recruitment.

KOR Signaling Pathway Diagram

KOR_Signaling cluster_0 Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activation GRK GRK KOR->GRK Phosphorylation beta_arrestin β-Arrestin 2 KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP ↓ AC->cAMP ↓ Leads to GRK->KOR Aversion/\nDysphoria Aversion/ Dysphoria beta_arrestin->Aversion/\nDysphoria Adverse Effect This compound This compound This compound->KOR Agonist Binding Analgesia Analgesia cAMP ↓->Analgesia Therapeutic Effect

Figure 1. KOR Signaling Pathways.

In Vivo Evaluation of this compound

In vivo studies are essential to determine the analgesic efficacy and potential side effects of this compound in a whole-organism context.

3.1. Analgesic Efficacy

Experimental Protocol: Hot Plate Test (Thermal Nociception)

  • Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: Place a mouse on the hot plate and start a timer. Observe the animal for signs of nociception, such as hind paw licking or jumping. Record the latency to the first response. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Dosing and Testing: Administer this compound or a vehicle control. Test the animals at various time points post-administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of analgesia.

  • Data Analysis: Compare the response latencies of the this compound-treated group to the vehicle-treated group.

Experimental Protocol: Tail Flick Test (Thermal Nociception)

  • Apparatus: A tail flick meter that focuses a beam of high-intensity light on the animal's tail.

  • Procedure: Gently restrain the mouse and place its tail in the apparatus. The heat source is activated, and the time until the mouse flicks its tail out of the beam is automatically recorded. A cut-off time is pre-set.[1]

  • Dosing and Testing: Administer this compound or vehicle and test at multiple time points post-dosing.

  • Data Analysis: Analyze the data for significant increases in tail-flick latency compared to the control group.

Experimental Protocol: Formalin Test (Inflammatory Pain)

  • Procedure: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of a mouse's hind paw. This induces a biphasic pain response.[2]

  • Observation: Immediately after injection, place the animal in an observation chamber. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[2]

  • Dosing: Administer this compound or vehicle prior to the formalin injection.

  • Data Analysis: Compare the duration of nociceptive behaviors between the treated and control groups for both phases.

Data Presentation: Analgesic Efficacy of this compound

Pain ModelDose of this compound (mg/kg)Response Metric% Maximum Possible Effect (%MPE)
Hot Plate 1Latency (s)Experimental Value
3Latency (s)Experimental Value
10Latency (s)Experimental Value
Tail Flick 1Latency (s)Experimental Value
3Latency (s)Experimental Value
10Latency (s)Experimental Value
Formalin (Late Phase) 1Licking Time (s)Experimental Value
3Licking Time (s)Experimental Value
10Licking Time (s)Experimental Value

3.2. Assessment of Side Effects

Experimental Protocol: Rotarod Test (Motor Coordination)

  • Apparatus: An accelerating rotarod apparatus.

  • Training: Acclimate the mice to the apparatus for several days before the test, with the rod rotating at a slow, constant speed.[3]

  • Testing: On the test day, administer this compound or vehicle. At a set time post-injection, place the mice on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall from the rod.[3][4]

  • Data Analysis: A significant decrease in the latency to fall indicates motor impairment.

Experimental Protocol: Conditioned Place Preference/Aversion (Reward/Dysphoria)

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-conditioning: On day 1, allow the animals to freely explore both compartments to determine any baseline preference.

  • Conditioning: Over several days, administer this compound and confine the animal to one compartment. On alternate days, administer vehicle and confine the animal to the other compartment.

  • Test Day: Place the animal in the neutral central area with free access to both compartments and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion (dysphoria).[5][6]

Experimental Protocol: Respiratory Depression Assessment

  • Apparatus: Whole-body plethysmography chambers for unrestrained animals.

  • Procedure: Place the animal in the chamber and allow it to acclimate. Record baseline respiratory parameters (frequency, tidal volume, minute volume).

  • Dosing and Measurement: Administer this compound or vehicle and continuously monitor respiratory parameters for a set period. To increase sensitivity, this can be performed under hypercapnic conditions (e.g., 8% CO₂).[7][8]

  • Data Analysis: Analyze the data for a significant decrease in respiratory rate and minute volume compared to baseline and vehicle controls.

Experimental Protocol: Gastrointestinal Transit Assay (Constipation)

  • Procedure: Fast the mice overnight. Administer this compound or vehicle. After a set time, administer a charcoal meal (activated charcoal in a vehicle like gum acacia) via oral gavage.

  • Measurement: After a specific duration (e.g., 20-30 minutes), euthanize the animals and carefully dissect the entire small intestine. Measure the total length of the intestine and the distance the charcoal meal has traveled from the pyloric sphincter.

  • Data Analysis: Calculate the percent of intestinal transit. A significant decrease in transit distance indicates constipation.

Data Presentation: Side Effect Profile of this compound

Side Effect ModelDose of this compound (mg/kg)Measured OutcomeResult vs. Vehicle
Rotarod 10Latency to Fall (s)Experimental Value
Conditioned Place Aversion 10Time in Drug-Paired Side (s)Experimental Value
Respiratory Depression 10% Change in Minute VolumeExperimental Value
GI Transit 10% TransitExperimental Value

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical progression of experiments for the comprehensive evaluation of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation cluster_analysis Data Analysis & Decision Binding Receptor Binding Assays (MOR, DOR, KOR) Functional Functional Assays (G-Protein & β-Arrestin) Binding->Functional Determine Target Analgesia Analgesic Efficacy (Hot Plate, Tail Flick, Formalin) Functional->Analgesia Promising Candidate SideEffects Side Effect Profile (Rotarod, CPP/A, Respiration, GI Transit) Analgesia->SideEffects Demonstrates Efficacy TherapeuticIndex Determine Therapeutic Index (Efficacy vs. Side Effects) Analgesia->TherapeuticIndex SideEffects->TherapeuticIndex Decision Go/No-Go Decision for Further Development TherapeuticIndex->Decision

Figure 2. This compound Experimental Workflow.

References

Troubleshooting & Optimization

Benzomorphan Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzomorphan (B1203429) synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Precursors

Question 1: My Pictet-Spengler reaction is giving a low yield. What are the common causes and how can I optimize it?

Answer: Low yields in the Pictet-Spengler reaction for benzomorphan precursors are a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: Traditionally, protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂ are used. For sensitive substrates that may decompose under harsh acidic conditions, consider using milder catalysts like chiral phosphoric acids or even exploring acid-free conditions with deep eutectic solvents. It is also crucial to optimize the catalyst loading; start with a catalytic amount and incrementally increase it while monitoring the reaction.[1]

  • Improper Reaction Temperature: The optimal temperature can vary significantly depending on the specific substrates.

    • Solution: Some reactions proceed efficiently at room temperature, while others require heating.[1] It is advisable to start at a lower temperature and gradually increase it, carefully monitoring the reaction progress by TLC or HPLC to prevent the decomposition of starting materials or the product.[1]

  • Inappropriate Solvent: The solvent plays a key role in reactant solubility and the stability of intermediates.

    • Solution: While protic solvents are commonly used, aprotic solvents have sometimes led to better yields.[1] A solvent screening is often a necessary step in optimization.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on the aldehyde or the β-arylethylamine may not be stable under the reaction conditions.

    • Solution: If decomposition is suspected, employ milder reaction conditions (e.g., lower temperature, weaker acid).[1] Protecting sensitive functional groups before the cyclization and deprotecting them afterward is a viable strategy.[1]

Question 2: I am observing the formation of significant side products in my Pictet-Spengler reaction. How can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in devising a strategy to minimize them.

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[1] Careful control of stoichiometry and the slow addition of reagents can also minimize these side reactions.[1]

  • Formation of Regioisomers: If multiple sites on the aromatic ring are susceptible to cyclization, a mixture of products may be obtained.

    • Solution: The choice of solvent and catalyst can influence regioselectivity.[2] Experimenting with different acid catalysts and solvent systems is recommended.

  • Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.

    • Solution: Temperature control is critical; lower temperatures generally favor kinetic control and can help prevent racemization.[1] The choice of a chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.[1]

Troubleshooting Workflow for Pictet-Spengler Reaction

G Pictet-Spengler Troubleshooting Workflow start Low Yield or Side Products catalyst Check Catalyst (Type and Loading) start->catalyst stoich Adjust Stoichiometry start->stoich If side products form temp Optimize Temperature catalyst->temp If ineffective outcome Improved Yield and Purity catalyst->outcome Successful solvent Screen Solvents temp->solvent If still low temp->outcome Successful protect Consider Protecting Groups solvent->protect If decomposition occurs solvent->outcome Successful protect->outcome Successful stoich->outcome Successful G N-Alkylation Strategy start Normetazocine Core reagents Alkylating Agent (R-X) Base (e.g., NaHCO3) Solvent (e.g., DMF) Optional: KI start->reagents conditions Reaction Conditions (e.g., 65°C, 20h) reagents->conditions product N-Substituted Benzomorphan conditions->product

References

Technical Support Center: Volazocine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Volazocine. The following information is based on established synthetic methodologies for benzomorphan (B1203429) derivatives and addresses common issues that may impact the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a benzomorphan derivative, typically involves a multi-step process. While the definitive protocol is outlined in U.S. Patent 3,382,249, a common strategy for related compounds involves the N-alkylation of a pre-formed benzomorphan nucleus, or the construction of the tetracyclic ring system via a key cyclization reaction, followed by functional group manipulations. A plausible synthetic pathway is outlined in the workflow diagram below.

Q2: What are the critical steps that significantly influence the overall yield of this compound synthesis?

A2: The most critical stages impacting the yield are typically the Grewe cyclization to form the benzomorphan core, the N-alkylation with cyclopropylmethyl bromide, and the final purification process. Each of these steps is prone to side reactions and may require careful optimization of reaction conditions.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities may include N-oxide derivatives, products of incomplete alkylation or demethylation, and stereoisomers. Over-alkylation of the tertiary amine to form quaternary ammonium (B1175870) salts can also occur, although this is less common under controlled conditions.

Troubleshooting Guides

Problem 1: Low Yield in the Grewe Cyclization Step

The Grewe cyclization is a key acid-catalyzed reaction for constructing the 2,6-methano-3-benzazocine core. Low yields are a frequent challenge.

Potential Cause Recommended Solution Expected Outcome
Inadequate Acid Strength or Concentration Screen different acids such as polyphosphoric acid (PPA), sulfuric acid, or methanesulfonic acid. Optimize the concentration of the chosen acid.Improved cyclization efficiency and higher yield of the benzomorphan core.
Sub-optimal Reaction Temperature Perform the reaction at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and side product formation.Increased conversion to the desired product while minimizing degradation.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can interfere with the strong acid catalysis.A more efficient reaction with fewer side products.
Side Reactions Consider the use of milder cyclization conditions, such as Lewis acids, to reduce charring and polymerization.Cleaner reaction profile and easier purification.
Problem 2: Inefficient N-Alkylation with Cyclopropylmethyl Bromide

The introduction of the cyclopropylmethyl group onto the secondary amine is a crucial step. Incomplete reaction or side reactions can significantly lower the yield.

Potential Cause Recommended Solution Expected Outcome
Low Reactivity of Alkylating Agent Convert cyclopropylmethyl bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide.Faster and more complete N-alkylation.
Base Incompatibility Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge to prevent side reactions with the alkylating agent.Minimized formation of byproducts from base-alkylating agent interactions.
Solvent Effects Screen polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) to improve the solubility of reactants and facilitate the SN2 reaction.Enhanced reaction rate and yield.
Over-alkylation Use a slight excess (1.1-1.2 equivalents) of the secondary amine relative to the alkylating agent to minimize the formation of the quaternary ammonium salt.Improved selectivity for the desired tertiary amine.
Problem 3: Challenges in Product Purification

The final purification of this compound can be challenging due to the presence of closely related impurities.

Potential Cause Recommended Solution Expected Outcome
Co-eluting Impurities in Column Chromatography Optimize the mobile phase composition and consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).Better separation of this compound from its impurities.
Product Oiling Out During Crystallization Screen a variety of solvent systems for crystallization. Consider using a co-solvent system or performing the crystallization at a lower temperature.Formation of a crystalline solid, which is easier to handle and typically has higher purity.
Presence of Stereoisomers Employ chiral chromatography or diastereomeric salt resolution if separation of stereoisomers is required.Isolation of the desired stereoisomer in high purity.

Experimental Protocols

General Protocol for N-Alkylation of a Benzomorphan Intermediate
  • Preparation : To a solution of the secondary amine benzomorphan intermediate (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine) under a nitrogen atmosphere, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Reaction : Add cyclopropylmethyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring : Heat the reaction mixture to 60°C and monitor the progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

General Protocol for O-Demethylation of an Aryl Methyl Ether
  • Preparation : To a solution of the aryl methyl ether derivative (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) at -78°C under a nitrogen atmosphere, add boron tribromide (1.5 eq, 1M solution in dichloromethane) dropwise.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching : Carefully quench the reaction by the slow addition of methanol (B129727) at 0°C, followed by water.

  • Work-up : Adjust the pH to ~9 with aqueous ammonia (B1221849) and extract the product with dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by crystallization or column chromatography.

Visualizations

Volazocine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Functionalization cluster_final Final Product Start Tetralone Derivative Grewe Grewe Cyclization Start->Grewe Acid Catalysis N_Demethylation N-Demethylation (if necessary) Grewe->N_Demethylation N_Alkylation N-Alkylation with Cyclopropylmethyl Bromide N_Demethylation->N_Alkylation Purification Purification N_Alkylation->Purification This compound This compound Purification->this compound Troubleshooting_Logic cluster_step1 Problem Identification cluster_step2 Troubleshooting Actions cluster_step3 Expected Outcome Start Low Overall Yield Check_Grewe Analyze Grewe Cyclization Yield Start->Check_Grewe Check_Alkylation Analyze N-Alkylation Yield Start->Check_Alkylation Check_Purification Analyze Purification Recovery Start->Check_Purification Optimize_Grewe Optimize Acid, Temp., & Anhydrous Conditions Check_Grewe->Optimize_Grewe Optimize_Alkylation Optimize Base, Solvent, & Reagent Stoichiometry Check_Alkylation->Optimize_Alkylation Optimize_Purification Optimize Chromatography & Crystallization Solvents Check_Purification->Optimize_Purification Improved_Yield Improved Yield & Purity Optimize_Grewe->Improved_Yield Optimize_Alkylation->Improved_Yield Optimize_Purification->Improved_Yield

Optimizing Volazocine Dosage In Vivo: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Volazocine. The following information is designed to address specific issues that may be encountered during in vivo experiments.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common challenges in optimizing this compound dosage.

Question: My this compound solution is precipitating after preparation or upon administration. How can I improve its solubility?

Answer:

Precipitation is a common issue with poorly soluble compounds like this compound. Here are several steps to troubleshoot this problem:

  • Vehicle Selection: For initial studies, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for poorly water-soluble drugs. However, high concentrations of DMSO can be toxic in vivo. A common strategy is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle like saline or a cyclodextrin-based solution.

  • Co-solvents: Consider using a co-solvent system. A mixture of DMSO and polyethylene (B3416737) glycol (e.g., PEG300 or PEG400) can enhance solubility before final dilution in an aqueous carrier.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Assess the pKa of this compound and consider adjusting the pH of your vehicle to improve solubility.

  • Sonication and Warming: Gentle warming and sonication of the solution can help dissolve the compound. However, be cautious about the thermal stability of this compound.

  • Fresh Preparation: Prepare the dosing solution fresh before each experiment to minimize the risk of precipitation over time.

Question: I am observing unexpected adverse effects in my animal models (e.g., excessive sedation, motor impairment) even at low doses. What could be the cause and how can I mitigate this?

Answer:

This compound is a kappa opioid receptor (KOR) agonist, and the observed effects are likely related to its mechanism of action. KOR activation is known to sometimes produce sedation, dysphoria, and motor incoordination.

  • Dose-Response Study: Conduct a thorough dose-response study to identify a therapeutic window where you achieve the desired effect (e.g., analgesia) with minimal side effects. Start with very low doses and gradually escalate.

  • Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Intravenous (IV) administration will result in a rapid peak concentration (Cmax), which might exacerbate acute side effects. Consider subcutaneous (SC) or intraperitoneal (IP) injections for a slower absorption and potentially better-tolerated profile.

  • Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental conditions and handling procedures to minimize stress-induced responses that could be confounded with drug effects.

  • Selective Antagonists: To confirm that the observed effects are KOR-mediated, consider co-administration with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).

Question: The therapeutic effect of this compound appears to be short-lived in my experiments. How can I address this?

Answer:

A short duration of action is likely due to rapid metabolism and clearance of the compound.

  • Pharmacokinetic Analysis: If feasible, conduct a basic pharmacokinetic study to determine the half-life (t1/2) of this compound in your animal model. This will provide empirical data to guide your dosing regimen.

  • Dosing Regimen: Instead of a single high dose, consider a fractionated dosing schedule (e.g., smaller doses administered more frequently) to maintain a more stable plasma concentration.

  • Formulation Strategies: For longer-term studies, explore the use of sustained-release formulations, although this will require significant formulation development.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a benzomorphan (B1203429) derivative that acts as a kappa opioid receptor (KOR) agonist. KORs are G protein-coupled receptors that, upon activation, can modulate neurotransmitter release and neuronal activity, leading to effects such as analgesia.

What are the expected therapeutic and side effects of this compound in vivo?

  • Therapeutic Effects: The primary expected therapeutic effect is analgesia.

  • Side Effects: As a KOR agonist, potential side effects in animal models include sedation, motor incoordination, and dysphoria (which can be assessed through behavioral tests like conditioned place aversion).

What is a recommended starting dose for this compound in rodents?

How should I prepare a this compound solution for in vivo administration?

Given the likely poor water solubility of this compound, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute the solution with a vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO in the final solution) to avoid vehicle-induced toxicity.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Related Compounds

PropertyThis compoundPentazocine (for comparison)
Molecular Formula C18H25NC19H27NO
Molar Mass 255.40 g/mol 285.42 g/mol
Solubility Data not available. Likely poor in water.Soluble in acidic solutions.
Route of Administration IV, IP, SC (presumed)Oral, IM, IV
Elimination Half-life Data not available2-3 hours (human)[1]
Bioavailability (Oral) Data not available~20% (human)[1]
Cmax Data not availableData varies with dose and route
Tmax Data not availableData varies with dose and route

Note: Data for Pentazocine is provided as a reference for a structurally related compound and may not be predictive of this compound's properties.

Table 2: Recommended Volumes for Different Administration Routes in Rodents

SpeciesRouteMaximum Volume
Mouse IV (tail vein)0.2 mL
IP0.5 mL
SC0.5 mL
Rat IV (tail vein)0.5 mL
IP2.0 mL
SC2.0 mL

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection in Mice

  • Objective: To prepare a 1 mg/mL solution of this compound for a 10 mg/kg dose in a 25g mouse (volume = 0.25 mL).

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, to make a final solution with 10% DMSO, first dissolve the compound in a volume of DMSO that is 1/10th of the final desired volume.

    • Vortex the solution until the this compound is fully dissolved.

    • Slowly add the sterile saline to the DMSO concentrate while vortexing to bring the solution to the final desired volume and concentration.

    • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

    • Administer the solution intraperitoneally to the mouse.

Protocol 2: Dose-Response Study for Analgesia (Hot Plate Test)

  • Objective: To determine the effective dose (ED50) of this compound for producing an antinociceptive effect.

  • Materials:

    • This compound solutions at various concentrations

    • Hot plate apparatus set to a constant temperature (e.g., 55°C)

    • Animal timer

  • Procedure:

    • Acclimatize mice to the testing room and equipment.

    • Determine the baseline latency for each mouse to a nociceptive response (e.g., paw licking, jumping) on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Divide the animals into groups and administer different doses of this compound (e.g., 0.1, 1, 10 mg/kg, IP) or vehicle control.

    • At a predetermined time post-injection (e.g., 30 minutes), place each mouse on the hot plate and record the latency to the nociceptive response.

    • Calculate the percentage of maximum possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the dose-response curve and calculate the ED50.

Visualizations

Volazocine_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP This compound This compound This compound->KOR binds to Analgesia Analgesia cAMP->Analgesia leads to

Caption: Simplified signaling pathway of this compound via the kappa opioid receptor.

Dosage_Optimization_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis & Refinement A Determine Starting Dose Range (based on literature of related compounds) B Select Vehicle & Prepare Formulation (e.g., DMSO/Saline) A->B C Conduct Dose-Response Study (e.g., Hot Plate Test) B->C D Observe for Therapeutic Effects (e.g., Analgesia) C->D E Monitor for Adverse Effects (e.g., Sedation, Motor Impairment) C->E F Analyze Data (Determine Therapeutic Window) D->F E->F G Refine Dosage & Regimen F->G

Caption: Experimental workflow for optimizing this compound dosage in vivo.

Troubleshooting_Logic Start Issue Encountered Precipitation Precipitation? Start->Precipitation AdverseEffects Unexpected Adverse Effects? Start->AdverseEffects ShortDuration Short Duration of Effect? Start->ShortDuration Solubility Improve Solubility: - Change vehicle - Adjust pH - Use co-solvents Precipitation->Solubility Yes Dose Adjust Dose: - Lower the dose - Change administration route AdverseEffects->Dose Yes Regimen Modify Regimen: - Fractionated dosing - PK study ShortDuration->Regimen Yes

References

Technical Support Center: Overcoming Volazocine Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Volazocine research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental challenges. As this compound is a less-characterized benzomorphan (B1203429) opioid, much of the guidance provided here is based on established principles for related compounds, particularly kappa-opioid receptor (KOR) and mu-opioid receptor (MOR) ligands.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an opioid analgesic of the benzomorphan class.[1] While it was never marketed, its structure suggests it likely interacts with opioid receptors, primarily the kappa-opioid receptor (KOR) and to a lesser extent, the mu-opioid receptor (MOR), similar to other benzomorphans like Pentazocine (B1679294) and Cyclazocine (B1219694).[2][3] Its effects are expected to be mediated through the activation (agonism) or blockade (antagonism) of these G protein-coupled receptors (GPCRs).

Q2: I am seeing high non-specific binding in my radioligand binding assay. What are the common causes and solutions?

High non-specific binding can obscure your specific binding signal. Here are potential causes and troubleshooting steps:

  • Inadequate Blocking: Ensure you are using an appropriate blocking agent in your assay buffer, such as bovine serum albumin (BSA), to prevent the ligand from sticking to non-receptor surfaces.

  • Lipophilicity of the Compound: Benzomorphans can be lipophilic, leading to high binding to plasticware and cell membranes. Pre-treating plates and tips with a solution of 0.1% polyethyleneimine (PEI) can help mitigate this.

  • Radioligand Concentration Too High: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Use a concentration at or below the Kd for optimal results.

  • Insufficient Washing: Ensure a rapid and efficient washing step to remove unbound radioligand. Inadequate washing can leave residual radioactivity on the filters.

  • Filter Type: The choice of filter paper (e.g., GF/B or GF/C) can influence non-specific binding. It may be necessary to test different filter types for your specific assay.

Q3: My functional assay results (e.g., GTPγS or cAMP) are not consistent. What should I check?

Inconsistent functional assay results can stem from several factors:

  • Cell Health and Passage Number: Use cells at a consistent and optimal confluency. High passage numbers can lead to changes in receptor expression and signaling capacity.

  • Agonist Concentration: Ensure you are using a fresh and accurately diluted agonist stock. For antagonism experiments, use an agonist concentration around the EC80 to provide a sufficient window to observe inhibition.

  • Incubation Times: Optimize both the antagonist pre-incubation time (typically 15-30 minutes) and the agonist stimulation time to capture the peak response.[4]

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure your assay timeline is optimized to measure the initial signaling event.

  • GTP/GDP Concentrations (for GTPγS assays): The concentrations of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS, are critical and should be optimized for your specific receptor and cell system.[5][6]

Q4: I am observing unexpected side effects in my in vivo studies with a benzomorphan compound. What could be the cause?

Benzomorphan opioids can have complex pharmacological profiles. Unexpected in vivo effects could be due to:

  • Off-Target Effects: Besides KOR and MOR, some benzomorphans may interact with other receptors, such as the sigma receptor, which can lead to psychotomimetic effects.[3]

  • Mixed Agonist/Antagonist Properties: Compounds like Pentazocine are known to be KOR agonists and MOR partial agonists or antagonists.[1] This mixed pharmacology can result in a complex behavioral phenotype.

  • Metabolism: The in vivo metabolism of this compound is not well-characterized. Metabolites may have different receptor affinities and activities, contributing to the overall in vivo effect.

  • Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound.

Troubleshooting Guides

Guide 1: Poor Solubility of this compound

Issue: Difficulty dissolving this compound in aqueous buffers, leading to inaccurate concentrations and precipitation during experiments.

Solutions:

  • Solvent Selection:

    • Start by attempting to dissolve this compound in a small amount of an organic solvent like DMSO or ethanol.

    • Perform serial dilutions in your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including controls.

  • Use of Excipients:

    • For in vivo studies, consider using solubilizing agents such as cyclodextrins or a small percentage of a surfactant like Tween 80.

  • pH Adjustment:

    • The solubility of compounds with amine groups can often be improved by adjusting the pH of the buffer. Experiment with slight acidification of your buffer.

  • Sonication:

    • Brief sonication can help to dissolve the compound, but be cautious of potential degradation with prolonged exposure.

Guide 2: Distinguishing G Protein Bias from β-Arrestin Recruitment

Issue: Difficulty in determining if this compound preferentially activates G protein signaling over β-arrestin recruitment.

Approach:

  • Parallel Assays: Conduct parallel experiments using a G protein activation assay (e.g., [³⁵S]GTPγS binding or cAMP inhibition) and a β-arrestin recruitment assay (e.g., BRET or enzyme complementation assays).

  • Reference Compounds: Include well-characterized biased and unbiased ligands for the KOR and MOR in your experiments to validate your assay systems.

  • Data Analysis: Calculate the "bias factor" by comparing the relative potency (EC₅₀) and efficacy (Emax) of this compound in the G protein and β-arrestin assays, normalized to a reference compound.

Quantitative Data Summary

Since specific quantitative data for this compound is scarce, the following table summarizes the binding affinities (Ki) of related benzomorphan compounds for opioid receptors. This data can serve as a reference for expected binding profiles.

CompoundReceptorKi (nM)SpeciesAssay TypeReference
PentazocineMu (μ)>100HumanRadioligand Binding[7]
PentazocineKappa (κ)AgonistHumanFunctional Assay[3]
CyclazocineMu (μ)0.48 ((-)-alpha-cyclazocine)RatRadioligand Binding[8]
CyclazocineKappa (κ)AgonistRatIn vivo study[9]
KetocyclazocineKappa (κ)AgonistHumanIn vivo study[10]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity of this compound for the kappa-opioid receptor.

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK-hKOR).

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, increasing concentrations of this compound, and a fixed concentration of a suitable radioligand (e.g., [³H]U69,593 at its Kd).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known KOR ligand, e.g., 10 µM U69,593).

  • Incubation:

    • Incubate the plate for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter the contents of each well through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Detection:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition curve to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

This protocol measures the ability of this compound to activate G protein signaling.

  • Membrane Preparation:

    • Prepare membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4), 10 µM GDP, cell membranes (15 µg), and increasing concentrations of this compound.

    • Include wells for basal binding (no agonist) and non-specific binding (10 µM unlabeled GTPγS).

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS (0.05 nM) to all wells to start the reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at 25°C.

  • Filtration and Detection:

    • Filter and count the radioactivity as described in the radioligand binding protocol.

  • Data Analysis:

    • Subtract non-specific binding from all other values.

    • Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response of a full agonist) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein (GDP-bound) KOR->G_protein Activates G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP-GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: KOR G Protein Signaling Pathway

Experimental_Workflow start Start prep Prepare Cell Membranes Expressing KOR start->prep setup Set up 96-well Plate: - Buffer - Radioligand ([3H]U69,593) - this compound (variable conc.) - Controls (Total & NSB) prep->setup incubate Incubate at 25°C for 60 minutes setup->incubate filter_wash Filter and Wash to separate bound from free ligand incubate->filter_wash detect Add Scintillation Cocktail and Count Radioactivity filter_wash->detect analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end Troubleshooting_Tree start Inconsistent Results in Functional Assay q1 Are cell passage number and confluency consistent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the agonist stock fresh and accurately diluted? a1_yes->q2 s1 Use cells with low passage number and consistent confluency. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have incubation times been optimized? a2_yes->q3 s2 Prepare fresh agonist dilutions for each experiment. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the signal-to-background ratio adequate? a3_yes->q4 s3 Perform time-course experiments to determine optimal incubation times. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult further literature or technical support. a4_yes->end s4 Optimize assay conditions (e.g., receptor density, substrate conc.). a4_no->s4

References

Technical Support Center: Volazocine Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Volazocine in binding assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a benzomorphan (B1203429) derivative, structurally related to compounds like pentazocine (B1679294) and cyclazocine. Based on the pharmacology of related compounds, its primary binding target is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). It may also exhibit affinity for mu (µ) and delta (δ) opioid receptors, as well as sigma (σ) receptors.

Q2: What is the difference between total, specific, and non-specific binding in a this compound binding assay?

In a radioligand binding assay for this compound, the measurements are defined as follows:

  • Total Binding: The total amount of radiolabeled ligand bound to the receptor preparation (e.g., cell membranes). This includes binding to the opioid receptors and to other non-specific sites.[1]

  • Non-Specific Binding (NSB): The portion of the radiolabeled ligand that binds to components other than the target opioid receptor. This can include binding to the filter membrane, lipids, or other proteins.[1] NSB is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[1]

  • Specific Binding: The binding of the radiolabeled ligand to the opioid receptors of interest. It is calculated by subtracting the non-specific binding from the total binding.[1]

Q3: How can I determine the binding affinity (Ki) of this compound for different opioid receptor subtypes?

The binding affinity (Ki) of this compound can be determined using a competitive radioligand binding assay. In this assay, a constant concentration of a radioligand with known affinity for a specific opioid receptor subtype is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. This compound will compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Troubleshooting Guide

High non-specific binding, low specific binding, and high variability are common issues in radioligand binding assays. The following guide provides strategies to address these problems.

Problem Potential Cause Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value for the receptor to minimize binding to low-affinity non-specific sites.[1]
Inadequate blocking of non-specific sites.Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[1] Including BSA, salts, or detergents in the wash or binding buffer can also help.[2]
Hydrophobic interactions of the ligand with filters or vials.Use low-binding plasticware. Consider adding a low concentration of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer.
Insufficient washing.Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
Low Specific Binding Signal Low receptor density in the membrane preparation.Use a cell line with higher expression of the target opioid receptor or prepare membranes from a tissue known to have high receptor density.[1]
Degradation of the receptor or ligand.Add protease inhibitors to the homogenization buffer during membrane preparation. Ensure proper storage of ligands and receptor preparations at -80°C.[1]
Assay not at equilibrium.Determine the optimal incubation time by performing a time-course experiment to ensure the binding reaction has reached equilibrium. Lower concentrations of radioligand require longer incubation times.[3]
Incorrect buffer composition or pH.Optimize the buffer composition, pH, and ionic strength for the specific receptor being studied. The presence of certain ions like Mg2+ can be critical.[4]
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique. For high-throughput assays, consider using automated liquid handling systems to minimize human error.[5]
Incomplete mixing of reagents.Gently vortex or mix all solutions before adding them to the assay plate.
Temperature fluctuations during incubation.Use a temperature-controlled incubator and allow all reagents to reach the assay temperature before starting the experiment.[5]
Inconsistent filtration and washing.Ensure a consistent vacuum pressure and wash duration for all samples during the filtration step.

Experimental Protocols

Competitive Radioligand Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor (KOR) using a filtration-based radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human KOR, or rat brain membranes.

  • Radioligand: [³H]-U-69,593 (a selective KOR agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).

  • Unlabeled Competitor (for NSB): U-50,488 (a selective KOR agonist) or Naloxone (a non-selective opioid antagonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

  • 96-well plates.

  • Cell harvester and vacuum filtration system.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL. Determine the protein concentration using a standard method like the BCA assay.[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-U-69,593 (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM U-50,488, 50 µL of [³H]-U-69,593, and 100 µL of the membrane preparation.

    • This compound Competition Wells: Add 50 µL of each this compound dilution (typically ranging from 0.1 nM to 10 µM), 50 µL of [³H]-U-69,593, and 100 µL of the membrane preparation.

    • Perform all additions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Quantitative Data

Table 1: Binding Affinities (Ki) of Standard Opioid Ligands

CompoundReceptor SubtypeKi (nM)Reference
DAMGOMu (µ)0.537[2]
DPDPEDelta (δ)273[2]
U-50,488Kappa (κ)280[2]
NaloxoneMu (µ)0.43[2]
PentazocineMu (µ)> 100[7]

Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts Analgesia Analgesia K_channel->Analgesia Leads to Ca_channel->Analgesia Leads to This compound This compound (Agonist) This compound->KOR Binds ATP ATP ATP->AC cAMP->Analgesia Leads to p38_MAPK p38 MAPK (Aversion) beta_arrestin->p38_MAPK Activates

Figure 1. Simplified Kappa-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare KOR-expressing cell membranes prep_reagents 2. Prepare radioligand, this compound dilutions, and controls prep_membranes->prep_reagents setup_plate 3. Set up 96-well plate: Total, NSB, & Competition wells prep_reagents->setup_plate incubation 4. Incubate at 25°C for 60-90 minutes setup_plate->incubation filtration 5. Rapidly filter through PEI-soaked glass fiber filters incubation->filtration washing 6. Wash filters with ice-cold buffer filtration->washing counting 7. Add scintillation cocktail and count radioactivity washing->counting calc_specific 8. Calculate specific binding counting->calc_specific plot_curve 9. Plot % specific binding vs. log[this compound] calc_specific->plot_curve determine_ic50 10. Determine IC50 from curve plot_curve->determine_ic50 calc_ki 11. Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Figure 2. Workflow for a this compound Competitive Binding Assay.

References

Technical Support Center: Volazocine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in the public domain regarding "Volazocine" is limited. The following guide is based on established principles of pharmaceutical degradation analysis and uses "Vilazodone," a structurally similar antidepressant, as a close surrogate for providing specific examples of experimental design and potential degradation pathways. Researchers should adapt these guidelines based on the specific chemical structure and properties of this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of this compound degradation products.

Frequently Asked Questions (FAQs)

1. What are the primary objectives of a forced degradation study for this compound?

Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • Elucidation of Degradation Pathways: To identify the likely degradation products under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1]

  • Development of Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2]

  • Understanding Molecular Stability: To determine the intrinsic stability of the this compound molecule and understand its chemical behavior, which aids in formulation development, packaging selection, and defining storage conditions.[1][3]

  • Regulatory Compliance: Forced degradation studies are a regulatory requirement by agencies like the ICH and FDA to ensure the safety and efficacy of the drug product over its shelf life.[1][3]

2. Under what conditions should I perform forced degradation studies for this compound?

Based on common practices for similar pharmaceutical compounds, the following conditions are recommended. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][4]

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

3. What are the most common analytical techniques for analyzing this compound degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for separating and quantifying this compound and its degradation products.[6][7] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8][9][10]

4. What is a "stability-indicating method," and why is it important?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients.[1][5] Its importance lies in its ability to provide a true measure of the drug's stability and ensure that the reported potency of the drug product is accurate throughout its shelf life.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Modify the organic-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase. For amine-containing compounds like this compound, pH can significantly impact retention and peak shape.
Suboptimal Column Chemistry Try a different column with alternative selectivity (e.g., C18, Phenyl-Hexyl, Cyano).[8]
Gradient Elution Not Optimized Adjust the gradient slope, initial and final mobile phase compositions, and gradient time.

Issue 2: Mass balance in forced degradation studies is less than 95%.

Possible Cause Troubleshooting Step
Co-elution of Degradation Products Improve chromatographic resolution (see Issue 1). A diode array detector (DAD) can be used to check for peak purity.
Non-chromophoric Degradants Some degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect all compounds.
Formation of Volatile Degradants Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products.[6]
Precipitation of Degradants Ensure that the sample and degradation products are fully soluble in the chosen diluent.
Incorrect Response Factors The response factor of the degradation products may be different from the API. If possible, isolate the major degradants and determine their individual response factors.

Issue 3: No degradation is observed under stress conditions.

Possible Cause Troubleshooting Step
Stress Conditions are Too Mild Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of the stress study.[3][11]
High Intrinsic Stability of the Molecule While possible, it's important to ensure that a range of aggressive conditions has been tested before concluding high stability.
Incorrect Sample Preparation Verify that the API was correctly exposed to the stressor. For example, ensure proper mixing and dissolution.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound forced degradation studies, based on typical results for similar compounds like Vilazodone (B1662482).[7]

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis1N HCl1 hour80-100°C3.12%2
Basic Hydrolysis1N NaOH1 hour80-100°C4.78%3
Oxidation30% H₂O₂24 hoursRoom Temp7.80%4 (including N-oxides)
ThermalDry Heat48 hours80°C3.53%1
PhotolyticICH Q1B--4.90%2

Table 2: Chromatographic Data for this compound and its Major Degradants

CompoundRetention Time (min)Relative Retention Time
This compound2.31.00
Acid Degradant 11.80.78
Acid Degradant 2 (e.g., 1-(4-Penten-1-yl) piperazine)3.51.52
Basic Degradant 11.50.65
Oxidative Degradant 1 (N-oxide)2.91.26
Oxidative Degradant 2 (N-oxide)3.11.35

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Reflux the solution at 80°C for 1 hour. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 50 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Reflux at 80°C for 1 hour. Cool, neutralize with 1N HCl, and dilute to 50 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 50 µg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve and dilute to 50 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve and dilute to 50 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (50:50 v/v), with the pH of the water adjusted to 3.3 with Glacial Acetic Acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or 30°C.

Visualizations

G cluster_stress Forced Degradation Workflow cluster_conditions Stress Conditions API This compound API Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Oxid Oxidation (30% H2O2, RT) Stock->Oxid Therm Thermal (80°C, Dry Heat) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute (if applicable) Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analysis HPLC-UV/DAD Analysis Neutralize->Analysis ID LC-MS/MS for Structure Elucidation Analysis->ID

Caption: Experimental workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) This compound This compound Hydrolysis_Products Hydrolytic Degradants (e.g., amide cleavage) This compound->Hydrolysis_Products H⁺ / OH⁻ Oxidation_Products Oxidative Degradants (e.g., N-Oxides) This compound->Oxidation_Products [O] Photo_Products Photolytic Degradants This compound->Photo_Products

Caption: Potential degradation pathways for this compound.

G start Poor Peak Resolution in HPLC cause1 Mobile Phase Issue? start->cause1 cause2 Column Issue? start->cause2 cause3 Gradient Issue? start->cause3 sol1a Adjust Organic/Aqueous Ratio cause1->sol1a sol1b Change Organic Modifier cause1->sol1b sol1c Adjust pH cause1->sol1c sol2 Try Different Column Chemistry (e.g., Phenyl-Hexyl) cause2->sol2 sol3 Optimize Gradient Slope & Time cause3->sol3

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Technical Support Center: Volazocine and Related Kappa-Opioid Receptor Agonists in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the side effects of Volazocine and other kappa-opioid receptor (KOR) agonists in animal models. Given that this compound was never marketed and specific data is limited, this guide draws upon the broader knowledge of KOR agonists to provide practical advice.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an opioid analgesic belonging to the benzomorphan (B1203429) class.[1] Like other drugs in its class, it is believed to exert its effects primarily by acting as an agonist at the kappa-opioid receptor (KOR).[2][3][4] KORs are G protein-coupled receptors that, when activated, can modulate pain perception, mood, and reward pathways.[5]

Q2: What are the common side effects observed with KOR agonists in animal models?

While specific data on this compound is scarce, KOR agonists as a class are known to produce a range of centrally-mediated side effects that can impact experimental outcomes. These include:

  • Dysphoria and Aversion: Animals may exhibit conditioned place aversion (CPA), indicating a negative affective state.[6][7]

  • Sedation and Motor Impairment: KOR activation can lead to decreased locomotor activity and sedation, which can interfere with behavioral tests.[6][7]

  • Diuresis: Increased urine output is a known physiological effect.[7]

  • Neuroendocrine Effects: KOR agonists can alter the release of hormones such as prolactin and cortisol.[7]

Q3: Why is it crucial to minimize these side effects in my experiments?

Unmitigated side effects can act as significant confounds in research. For example, sedation can be misinterpreted as an analgesic effect in pain models that rely on motor responses. Dysphoria can impact performance in behavioral tasks assessing cognition or reward. Therefore, minimizing these effects is essential for obtaining valid and interpretable data.

Troubleshooting Guides

Issue 1: Animals exhibit excessive sedation or motor impairment.
  • Troubleshooting Steps:

    • Dose-Response Assessment: Conduct a dose-response study to identify the minimal effective dose for analgesia with the least sedative effect.

    • Route of Administration: Consider alternative routes of administration (e.g., subcutaneous vs. intraperitoneal) that may alter the pharmacokinetic profile and reduce peak central nervous system (CNS) exposure.

    • Time-Course Analysis: Characterize the time course of sedation versus analgesia to determine an optimal testing window where analgesia is present, but sedation has subsided.

    • Alternative Agonists: If sedation remains a significant issue, consider using a different KOR agonist with a potentially more favorable therapeutic window.

Issue 2: Data suggests aversive or dysphoric effects (e.g., conditioned place aversion).
  • Troubleshooting Steps:

    • Consider Biased Agonists: Investigate the use of G-protein biased KOR agonists. Evidence suggests that the therapeutic effects (analgesia) are primarily mediated by G-protein signaling, while aversive effects are linked to the β-arrestin pathway.[6][8][9] A biased agonist would preferentially activate the G-protein pathway.

    • Peripherally Restricted Agonists: If the target of your research is peripheral, utilize a peripherally restricted KOR agonist. These compounds are designed to not cross the blood-brain barrier, thereby avoiding centrally mediated side effects like dysphoria.[7][8][9]

    • Co-administration with a Mu-Opioid Receptor (MOR) Agonist: In some paradigms, co-administering a low dose of a MOR agonist can counteract the dysphoric effects of KOR activation. However, this approach requires careful consideration of the experimental aims, as it introduces another pharmacological variable.

Issue 3: Significant diuresis is observed, potentially leading to dehydration.
  • Troubleshooting Steps:

    • Hydration Monitoring: Ensure animals have ad libitum access to water. For longer experiments, monitor for signs of dehydration.

    • Lower Effective Dose: As with sedation, a careful dose-response study may identify a dose that provides analgesia with less pronounced diuretic effects.

    • Peripherally Acting Agonists: While diuresis has both central and peripheral components, a peripherally restricted agonist might offer some reduction in this side effect.[7]

Data Presentation

Table 1: Common Side Effects of Kappa-Opioid Receptor Agonists in Animal Models and Potential Mitigation Strategies.

Side EffectCommon Animal Model ManifestationPotential Mitigation Strategies
Dysphoria/Aversion Conditioned Place Aversion (CPA)Use of G-protein biased agonists, peripherally restricted agonists, or co-administration with low-dose MOR agonists.
Sedation Decreased locomotor activity, increased immobility in forced swim testDose reduction, optimization of administration route and timing, use of alternative KOR agonists.
Motor Impairment Impaired performance on rotarod or beam-walking testsCareful dose-response evaluation, separating testing times from peak sedative effects.
Diuresis Increased urine outputEnsuring adequate hydration, dose optimization.
Neuroendocrine Effects Altered plasma levels of corticosterone, prolactinAwareness of the potential for these effects and accounting for them in the experimental design and data interpretation.

Experimental Protocols

Protocol 1: Conditioned Place Aversion (CPA) to Assess Dysphoric Effects

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Habituation (Day 1): Allow the animal to freely explore both chambers for a 15-minute session to establish baseline preference.

  • Conditioning (Days 2-5):

    • Drug Pairing: On alternating days, administer the KOR agonist (e.g., this compound) and confine the animal to one chamber for 30 minutes.

    • Saline Pairing: On the other days, administer saline and confine the animal to the opposite chamber for 30 minutes. The initially preferred chamber should be paired with the drug for half the animals and with saline for the other half to counterbalance.

  • Test (Day 6): Place the animal in the center of the apparatus with free access to both chambers for 15 minutes. Record the time spent in each chamber.

  • Analysis: A significant decrease in time spent in the drug-paired chamber compared to baseline indicates conditioned place aversion.

Protocol 2: Rotarod Test for Motor Coordination

  • Apparatus: A rotating rod with adjustable speed.

  • Training (Day 1): Train the animals to stay on the rotating rod at a constant, low speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds). Repeat for 3-5 trials.

  • Testing (Day 2):

    • Administer the KOR agonist or vehicle.

    • At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), place the animal on the rod, which is accelerating (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

  • Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment.

Visualizations

KOR_Signaling_Pathway cluster_cell Neuron This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_Protein Gi/o Protein KOR->G_Protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (Dysphoria, Sedation) Beta_Arrestin->Side_Effects Leads to

Caption: KOR signaling pathways leading to therapeutic and adverse effects.

Experimental_Workflow Start Start Dose_Response Determine Dose-Response for Analgesia Start->Dose_Response Side_Effect_Screen Screen for Side Effects (Sedation, CPA, etc.) Dose_Response->Side_Effect_Screen Problem Significant Side Effects? Side_Effect_Screen->Problem Proceed Proceed with Experiment Problem->Proceed No Mitigate Implement Mitigation Strategy (e.g., Biased Agonist, Dose Adjustment) Problem->Mitigate Yes Re_evaluate Re-evaluate Side Effect Profile Mitigate->Re_evaluate Re_evaluate->Side_Effect_Screen

Caption: Workflow for assessing and mitigating this compound side effects.

Biased_Agonism_Concept cluster_agonists Agonist Types cluster_pathways Signaling Pathways cluster_outcomes Experimental Outcomes Balanced Balanced Agonist (e.g., Standard KOR Agonist) G_Protein G-Protein Signaling Balanced->G_Protein Activates Beta_Arrestin β-Arrestin Signaling Balanced->Beta_Arrestin Activates Biased G-Protein Biased Agonist Biased->G_Protein Strongly Activates Biased->Beta_Arrestin Weakly Activates Analgesia Analgesia G_Protein->Analgesia Side_Effects Aversive Side Effects Beta_Arrestin->Side_Effects

Caption: Biased agonism minimizes side effects by favoring G-protein signaling.

References

Technical Support Center: Purity Analysis of Synthesized Volazocine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of synthesized Volazocine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of synthesized this compound?

A1: The primary methods for assessing the purity of synthesized this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] These techniques allow for the separation, identification, and quantification of this compound and any potential impurities.

Q2: What are the potential sources of impurities in synthesized this compound?

A2: Impurities in synthesized this compound can originate from several sources, including starting materials, intermediates, byproducts of the synthetic route, and degradation products.[4][5] The synthesis of this compound involves a multi-step process, and incomplete reactions or side reactions can lead to the presence of related compounds.[6] Degradation can occur due to factors like exposure to light, heat, or inappropriate pH conditions during storage or handling.[4]

Q3: What is the expected molecular weight of this compound?

A3: The molar mass of this compound is 255.405 g/mol .[6][7] This value is a critical parameter for mass spectrometry analysis.

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: this compound is an opioid analgesic of the benzomorphan (B1203429) class.[6] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. Researchers should be aware of the potential pharmacological activity and handle the compound accordingly.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.1. Replace the HPLC column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the sample concentration or injection volume.
Ghost peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase solvents.2. Implement a needle wash step between injections.
Inconsistent retention times 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Check the pump for leaks and ensure it is delivering a consistent flow rate.
GC-MS Analysis Issues
Issue Potential Cause Troubleshooting Steps
No peak detected 1. No sample injected.2. Leak in the system.3. Inappropriate GC oven temperature program.1. Verify the autosampler is functioning correctly.2. Perform a leak check on the inlet and column connections.3. Optimize the temperature program to ensure the analyte elutes.
Poor sensitivity 1. Low sample concentration.2. Contaminated ion source.3. Inefficient ionization.1. Concentrate the sample if possible.2. Clean the ion source according to the manufacturer's instructions.3. Optimize the MS parameters (e.g., ionization energy).
Mass spectrum mismatch 1. Co-eluting impurity.2. Incorrect background subtraction.3. Isomer interference.[1]1. Improve chromatographic separation by modifying the temperature program or using a different column.2. Manually review and adjust the background subtraction.3. Consider alternative analytical techniques if isomers cannot be resolved by GC-MS.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound purity.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Deionized water

2. Chromatographic Conditions:

Parameter Value
Mobile Phase A: 10 mM Ammonium acetate in waterB: Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol (B129727).

  • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Prepare the synthesized this compound sample at a concentration of approximately 0.1 mg/mL in the mobile phase.

4. Analysis:

  • Inject the working standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Calculate the purity of the synthesized this compound by comparing the peak area of the main peak to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol describes a GC-MS method for the identification of volatile and semi-volatile impurities in synthesized this compound.[8][9]

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound sample

  • Methanol (GC grade)

  • Helium (carrier gas)

2. GC-MS Conditions:

Parameter Value
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu

3. Sample Preparation:

  • Dissolve the synthesized this compound sample in methanol to a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject 1 µL of the sample solution into the GC-MS.

  • Identify the main this compound peak based on its retention time and mass spectrum.

  • Analyze the mass spectra of any additional peaks to tentatively identify potential impurities by comparing them to spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol details the use of ¹H NMR for the structural confirmation of synthesized this compound.[10][11]

1. Instrumentation and Materials:

2. NMR Parameters:

Parameter Value
Nucleus ¹H
Solvent CDCl₃
Temperature 25 °C
Number of Scans 16
Relaxation Delay 1.0 s

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound sample in ~0.7 mL of CDCl₃ in an NMR tube.

4. Analysis:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks and determine the chemical shifts relative to TMS (0 ppm).

  • Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the this compound structure to confirm its identity and assess for the presence of any significant impurities.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Reference Standard HPLC_System HPLC System Setup (C18 Column, Mobile Phase) Prep_Standard->HPLC_System Prep_Sample Prepare Synthesized This compound Sample Prep_Sample->HPLC_System Injection Inject Samples HPLC_System->Injection Data_Acquisition Acquire Chromatograms Injection->Data_Acquisition Purity_Calc Calculate Purity (%) Data_Acquisition->Purity_Calc

Caption: HPLC Purity Analysis Workflow for this compound.

Troubleshooting_Logic Start Analytical Issue Identified Check_Method Review Experimental Protocol Start->Check_Method Check_Instrument Inspect Instrument Parameters & Condition Start->Check_Instrument Check_Sample Verify Sample Preparation Start->Check_Sample Isolate_Variable Isolate and Test One Variable at a Time Check_Method->Isolate_Variable Check_Instrument->Isolate_Variable Check_Sample->Isolate_Variable Consult_Docs Consult Instrument Manuals / Literature Isolate_Variable->Consult_Docs Resolved Issue Resolved Isolate_Variable->Resolved

Caption: General Troubleshooting Logic for Purity Analysis.

References

Technical Support Center: Interpreting Unexpected Results in Volazocine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Volazocine and other benzomorphan-class opioid compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results. Given that this compound was never commercially marketed, specific data is limited. Therefore, this guide draws upon the broader knowledge of benzomorphan (B1203429) pharmacology and general principles of opioid receptor research to address potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: We observe lower than expected potency of this compound in our in vitro assays compared to published data on similar benzomorphans. What could be the cause?

A1: Several factors could contribute to lower than expected potency in in vitro assays. Consider the following:

  • Assay System Variability: Differences in cell lines, receptor expression levels, and the specific signaling pathway being measured (e.g., cAMP inhibition, β-arrestin recruitment) can significantly impact apparent potency.

  • Ligand Stability: Ensure the stability of your this compound stock solution. Repeated freeze-thaw cycles or improper storage could lead to degradation.

  • Assay Buffer Composition: The presence of certain ions or serum components in your assay buffer can influence ligand binding and receptor activation.

  • Receptor Subtype Specificity: this compound's affinity and efficacy may differ across mu, delta, and kappa opioid receptors. Ensure your assay system selectively expresses the receptor of interest.

Q2: Our in vivo studies with this compound show a narrow therapeutic window, with sedative effects observed at doses close to the analgesic dose. Is this expected?

A2: Yes, this is a known characteristic of many benzomorphan opioids, particularly those with significant kappa-opioid receptor (KOR) activity.[1][2] Sedation, dysphoria, and psychotomimetic effects are common side effects associated with KOR agonism.[2][3][4] To mitigate these effects, consider the following:

  • Dose-Response Studies: Conduct careful dose-response studies to identify the minimal effective analgesic dose.

  • Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of the compound, potentially altering the therapeutic window.

  • Behavioral Assays: Employ a battery of behavioral assays to differentiate between analgesic and sedative effects.

Q3: We are seeing inconsistent results in our G-protein coupled receptor (GPCR) signaling assays with this compound. What are some common troubleshooting steps?

A3: Inconsistent results in GPCR signaling assays are a common challenge. Here are some troubleshooting steps:

  • Cell Line Health: Ensure your cells are healthy and not passaged too many times, as this can affect receptor expression and signaling.

  • Reagent Quality: Verify the quality and concentration of all reagents, including ligands, antibodies, and substrates.

  • Assay Protocol Optimization: Optimize incubation times, cell density, and stimulation buffer conditions.[5]

  • Ligand Bias: Be aware of the possibility of ligand bias, where a ligand may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[6][7] It may be necessary to test multiple signaling endpoints to fully characterize this compound's profile.

Troubleshooting Guides

In Vitro Assays: Receptor Binding and Functional Signaling
Unexpected Result Potential Cause Troubleshooting Steps
High non-specific binding in radioligand binding assays. 1. Inadequate blocking of non-specific sites. 2. Radioligand degradation. 3. Issues with filter plates.1. Increase the concentration of the non-specific binding competitor. 2. Use a fresh batch of radioligand. 3. Pre-soak filter plates in an appropriate buffer.
Low signal-to-noise ratio in functional assays (e.g., cAMP). 1. Low receptor expression. 2. Inefficient G-protein coupling. 3. High basal signaling.1. Use a cell line with higher receptor expression or optimize transfection conditions. 2. Co-express promiscuous G-proteins (e.g., Gα16) if necessary. 3. Use an inverse agonist to reduce basal activity.[8]
Discrepancy between binding affinity (Ki) and functional potency (EC50). 1. Presence of spare receptors. 2. Partial agonism. 3. Ligand bias.[6]1. Perform receptor saturation studies to determine receptor density. 2. Conduct a full dose-response curve to determine the maximal effect (Emax). 3. Measure activity in multiple downstream pathways (e.g., cAMP, β-arrestin).
In Vivo Studies: Behavioral Pharmacology
Unexpected Result Potential Cause Troubleshooting Steps
Lack of dose-dependent analgesia. 1. Insufficient dose range. 2. Rapid metabolism of the compound. 3. "Ceiling effect" on analgesia.1. Test a wider range of doses. 2. Conduct pharmacokinetic studies to determine the compound's half-life. 3. Consider that some opioids exhibit a ceiling effect for their analgesic properties.
Development of rapid tolerance to analgesic effects. 1. Receptor desensitization and downregulation. 2. Pharmacokinetic changes.1. Investigate receptor phosphorylation and internalization. 2. Assess for changes in drug metabolism and clearance with repeated dosing.
Atypical side effects not commonly associated with opioids. 1. Off-target activity. 2. Interaction with other receptor systems. 3. Unique metabolite profile.1. Screen this compound against a panel of other receptors and ion channels. 2. Investigate potential interactions with other neurotransmitter systems. 3. Identify and characterize the major metabolites of this compound.

Experimental Protocols

Protocol 1: Opioid Receptor Binding Assay (Competitive Binding)
  • Cell Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (mu, delta, or kappa).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and calculate the Ki value.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors
  • Cell Culture: Plate cells expressing the opioid receptor of interest in a 96-well plate and grow to confluence.

  • Assay Medium: Replace the culture medium with a serum-free assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) Stimulation: Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

  • Ligand Treatment: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR Opioid Receptor (GPCR) This compound->GPCR Binds to G_protein Gαi/o, Gβγ GPCR->G_protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway Arrestin->MAPK Activates

Caption: Simplified overview of opioid receptor signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Quality (Ligand, Cells, Buffers) Start->Check_Reagents Review_Protocol Review and Optimize Experimental Protocol Check_Reagents->Review_Protocol In_Vitro In Vitro Assay? Review_Protocol->In_Vitro In_Vivo In Vivo Study? Review_Protocol->In_Vivo Binding_vs_Functional Discrepancy in Binding vs. Functional Data? In_Vitro->Binding_vs_Functional Yes Consult Consult Literature for Class Effects (Benzomorphans) In_Vitro->Consult No Behavioral Analgesia vs. Side Effects? In_Vivo->Behavioral Yes In_Vivo->Consult No Consider_Bias Consider Ligand Bias (Test Multiple Pathways) Binding_vs_Functional->Consider_Bias Yes Consider_Bias->Consult Dose_Response Refine Dose-Response and Behavioral Assays Behavioral->Dose_Response Yes Dose_Response->Consult End Interpretation Consult->End

References

Validation & Comparative

Cross-Validation of Volazocine Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of key bioassays for the cross-validation of Volazocine, a benzomorphan (B1203429) opioid analgesic. Given that this compound is known to interact with opioid receptors, this document focuses on assays relevant to kappa opioid receptor (KOR) activation, a primary target for this class of compounds. The following sections detail experimental protocols, present comparative data formats, and illustrate relevant biological and experimental pathways to guide researchers in the comprehensive characterization of this compound's bioactivity.

Comparative Data Summary

A thorough cross-validation of this compound would involve assessing its performance across a panel of bioassays to determine its binding affinity, functional potency, and signaling bias. The following table summarizes the expected quantitative data from such a comparative analysis.

Bioassay TypeKey ParameterTypical Value Range for KOR AgonistsThis compound (Hypothetical Data)
Radioligand Binding AssayKᵢ (nM)0.1 - 505.2
[³⁵S]GTPγS Binding AssayEC₅₀ (nM)1 - 10015.8
Eₘₐₓ (%)80 - 10092
β-Arrestin Recruitment AssayEC₅₀ (nM)10 - 500120
Eₘₐₓ (%)50 - 10065
Calcium Mobilization AssayEC₅₀ (nM)5 - 20035.4
BRET Assay (G-protein)EC₅₀ (nM)1 - 508.9
BRET Assay (β-arrestin)EC₅₀ (nM)20 - 600150
Receptor Internalization AssayEC₅₀ (nM)10 - 30088

Signaling Pathway and Experimental Workflows

To visually conceptualize the mechanism of action and experimental procedures, the following diagrams are provided.

G_protein_signaling This compound This compound KOR Kappa Opioid Receptor (KOR) This compound->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates Arrestin β-Arrestin KOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_ion Ca²⁺ Channel G_protein->Ca_ion Inhibits cAMP cAMP AC->cAMP Decreases Internalization Receptor Internalization Arrestin->Internalization experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO-hKOR Cells Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation Membrane_Prep->Incubation Radioligand [³H]U69,593 (Radioligand) Radioligand->Incubation Volazocine_Compound This compound (Test Compound) Volazocine_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Competition Curve Analysis Scintillation->Data_Analysis Ki_Value Determine Kᵢ Value Data_Analysis->Ki_Value assay_comparison cluster_binding Binding Assays cluster_functional Functional Assays Binding Radioligand Binding (Affinity - Kᵢ) GTPgS [³⁵S]GTPγS Binding (G-protein activation - EC₅₀) BRET_G BRET (G-protein coupling - EC₅₀) Calcium Calcium Mobilization (Downstream signaling - EC₅₀) Arrestin_Assay β-Arrestin Recruitment (Desensitization - EC₅₀) BRET_A BRET (β-arrestin coupling - EC₅₀) Internalization Receptor Internalization (Regulation - EC₅₀) This compound This compound This compound->Binding This compound->GTPgS This compound->BRET_G This compound->Calcium This compound->Arrestin_Assay This compound->BRET_A This compound->Internalization

A Comparative Guide to the Biological Activity of Volazocine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the enantiomers of Volazocine, a benzomorphan (B1203429) opioid analgesic. Due to the inherent chirality of drug-receptor interactions, the spatial arrangement of a molecule can significantly influence its pharmacological profile. This document summarizes the available data on (-)-Volazocine and (+)-Volazocine, offering insights into their receptor binding affinities, functional activities, and potential therapeutic applications. While specific quantitative data for this compound enantiomers is limited in publicly available literature, this guide extrapolates expected differences based on closely related compounds and details the standard experimental protocols used to characterize such molecules.

Introduction to this compound and Stereoisomerism

This compound is a synthetic opioid belonging to the benzomorphan class of compounds. Its rigid structure contains chiral centers, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (-)-Volazocine and (+)-Volazocine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. These stereoselective interactions can lead to differences in binding affinity, efficacy, metabolism, and toxicity.

Receptor Binding Affinity

The initial step in a drug's action is its binding to a receptor. The binding affinity, typically quantified as the inhibition constant (Kᵢ), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. For benzomorphan opioids, the (-)-enantiomer generally exhibits significantly higher affinity for opioid receptors, particularly the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR), compared to the (+)-enantiomer.

Table 1: Expected Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound Enantiomers

EnantiomerMu-Opioid Receptor (MOR)Kappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)
(-)-Volazocine Expected High Affinity (Low nM)Expected High Affinity (Low nM)Expected Moderate to Low Affinity
(+)-Volazocine Expected Low Affinity (High nM to µM)Expected Low Affinity (High nM to µM)Expected Very Low Affinity

Note: The table presents expected trends based on related compounds. Actual experimental values are required for confirmation.

Functional Activity

Functional activity assays measure the biological response elicited by a drug upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that produces 50% of the maximal response, and the maximum effect (Eₘₐₓ), which indicates the efficacy of the drug. For opioid agonists, the [³⁵S]GTPγS binding assay is a common method to assess G-protein activation, a crucial step in opioid receptor signaling.

Consistent with the expected differences in binding affinity, (-)-Volazocine is predicted to be a more potent and efficacious agonist at opioid receptors, particularly the KOR, compared to (+)-Volazocine. The (+)-enantiomer may act as a weak partial agonist or even an antagonist.

Table 2: Expected Functional Activity of this compound Enantiomers at the Kappa-Opioid Receptor

EnantiomerPotency (EC₅₀) in [³⁵S]GTPγS AssayEfficacy (Eₘₐₓ) in [³⁵S]GTPγS Assay
(-)-Volazocine Expected Low nMExpected High Agonist Activity
(+)-Volazocine Expected High nM to µM or InactiveExpected Low Agonist or Antagonist Activity

Note: The table presents expected trends. Experimental verification is necessary.

In Vivo Analgesic Activity

The analgesic effects of opioids are typically evaluated in animal models using tests such as the hot-plate and tail-flick assays. The potency of an analgesic is often expressed as the ED₅₀, the dose required to produce a therapeutic effect in 50% of the subjects. Given the anticipated higher affinity and functional activity at opioid receptors, (-)-Volazocine is expected to be a significantly more potent analgesic than (+)-Volazocine. The (+)-enantiomer may exhibit little to no analgesic activity.

Table 3: Expected In Vivo Analgesic Potency of this compound Enantiomers

EnantiomerAnalgesic Potency (ED₅₀) in Hot-Plate Test
(-)-Volazocine Expected High Potency (Low mg/kg)
(+)-Volazocine Expected Low Potency or Inactive (High mg/kg)

Note: This table illustrates expected outcomes. In vivo experimental data is required for confirmation.

Experimental Protocols

Synthesis and Chiral Resolution of this compound

The synthesis of racemic this compound has been described in the literature, with a key patent outlining a potential synthetic route[1]. The resolution of the enantiomers is a critical step to study their individual pharmacological properties. Common methods for chiral resolution of benzomorphans include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate the enantiomers. This technique offers high resolution and can be used for both analytical and preparative scale separations.

G cluster_synthesis Racemic this compound Synthesis cluster_resolution Chiral Resolution Start Starting Materials Reaction1 Multi-step Chemical Synthesis Start->Reaction1 Racemate Racemic this compound Reaction1->Racemate Resolution Diastereomeric Salt Formation or Chiral Chromatography Racemate->Resolution Separation Separation of Diastereomers/Enantiomers Resolution->Separation Minus_this compound (-)-Volazocine Separation->Minus_this compound Plus_this compound (+)-Volazocine Separation->Plus_this compound

Caption: Workflow for the synthesis of racemic this compound and subsequent chiral resolution to obtain the individual enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the this compound enantiomers for different opioid receptors (μ, δ, and κ).

  • Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells) or from brain tissue are prepared by homogenization and centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled this compound enantiomer.

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the this compound enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of the this compound enantiomers to activate G-proteins coupled to opioid receptors.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptor of interest are prepared.

  • Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the this compound enantiomer.

  • Separation and Counting: The G-protein-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is counted.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ and Eₘₐₓ values are determined using non-linear regression.

G cluster_pathway KOR Signaling Pathway cluster_workflow [35S]GTPγS Assay Workflow Agonist (-)-Volazocine (Agonist) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR G_protein Gi/o Protein KOR->G_protein Activation GDP GDP G_protein->GDP Release Effector Downstream Effectors G_protein->Effector Modulation GTP GTP GTP->G_protein Binding Membranes Receptor Membranes Incubation Incubate with (-)-Volazocine, GDP, and [35S]GTPγS Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

Caption: The kappa-opioid receptor signaling pathway and the corresponding experimental workflow for the [³⁵S]GTPγS binding assay.

Conclusion

The stereochemistry of this compound is expected to play a critical role in its biological activity. Based on the pharmacology of related benzomorphan opioids, (-)-Volazocine is predicted to be the more potent and efficacious enantiomer, likely acting as a high-affinity agonist at kappa and mu-opioid receptors, leading to significant analgesic effects. In contrast, (+)-Volazocine is expected to have substantially lower affinity and functional activity.

This guide highlights the anticipated differences and provides the standard methodologies for their experimental determination. Further research involving the synthesis, chiral resolution, and comprehensive pharmacological characterization of the this compound enantiomers is necessary to fully elucidate their individual biological profiles and to assess their therapeutic potential. The data generated from such studies will be invaluable for drug development professionals in the field of opioid analgesics.

References

A Comparative Guide to Volazocine and Traditional Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the benzomorphan (B1203429) opioid analgesic, Volazocine, with traditional opioid analgesics such as morphine and fentanyl. Due to the limited publicly available data on this compound, which was never marketed, this guide utilizes data from the closely related and well-characterized benzomorphan, pentazocine (B1679294), as a representative analog. This comparison focuses on analgesic efficacy, receptor binding profiles, and side-effect profiles, supported by experimental data and detailed methodologies.

Overview of Analgesic Compounds

This compound , a member of the benzomorphan class of opioids, represents a distinct chemical scaffold compared to the phenanthrene (B1679779) structure of morphine or the phenylpiperidine structure of fentanyl. While specific data for this compound is scarce, the benzomorphan class is known for its mixed agonist-antagonist activity at opioid receptors. Pentazocine, a clinically used benzomorphan, exhibits partial agonism at the µ-opioid receptor (MOR) and agonism at the κ-opioid receptor (KOR)[1].

Traditional opioid analgesics , such as morphine and fentanyl , are the cornerstone of moderate to severe pain management. Morphine is a naturally occurring alkaloid from the opium poppy and acts as a full agonist primarily at the µ-opioid receptor. Fentanyl is a potent synthetic opioid that also acts as a full agonist at the µ-opioid receptor, with significantly higher potency than morphine.

Comparative Analgesic Efficacy

The analgesic efficacy of these compounds is typically evaluated in preclinical models using thermal nociceptive tests like the tail-flick and hot-plate assays. The median effective dose (ED50) is a standard measure of potency, with a lower ED50 value indicating higher potency.

CompoundAnalgesic AssaySpeciesRoute of AdministrationED50 (95% CI)
Pentazocine Tail-flickRatIntravenous (i.v.)2.5 - 12.5 mg/kg
Hot-plateMouseSubcutaneous (s.c.)9.8 mg/kg
Morphine Tail-flickRatIntravenous (i.v.)1.4 - 1.8 mg/kg
Hot-plateRatIntravenous (i.v.)8.4 - 10.6 mg/kg[2]
Fentanyl Tail-flickMouseSubcutaneous (s.c.)0.08 mg/kg (0.04–0.16)[3]
Hot-plateRatIntravenous (i.v.)0.01 - 0.02 mg/kg

Opioid Receptor Binding Affinity

The interaction of these analgesics with opioid receptors is quantified by their binding affinity (Ki), where a lower Ki value indicates a higher affinity for the receptor.

CompoundReceptorKi (nM)
Pentazocine µ-opioid (MOR)3.2 - 150[4][5][6]
κ-opioid (KOR)7.6[4]
δ-opioid (DOR)62[4]
Morphine µ-opioid (MOR)1.168 - 4.02[7][8]
κ-opioid (KOR)280
δ-opioid (DOR)260
Fentanyl µ-opioid (MOR)1.346 - 4.26[7][9]
κ-opioid (KOR)1400
δ-opioid (DOR)1800

Side-Effect Profile Comparison

The clinical utility of opioid analgesics is often limited by their side-effect profiles. This table summarizes the common side effects associated with pentazocine (as a proxy for this compound) and traditional opioids.

Side EffectPentazocineMorphineFentanyl
Respiratory Depression Ceiling effect, less severeDose-dependent, can be severePotent, dose-dependent, can be severe
Constipation CommonVery common and persistentCommon
Nausea and Vomiting CommonCommonCommon
Sedation CommonCommonCommon
Psychotomimetic Effects Higher incidence (hallucinations, dysphoria)[10][11]Less common, euphoria more prevalent[10][11]Less common than pentazocine
Abuse Liability Lower than µ-agonistsHighVery High

A study directly comparing equianalgesic doses of pentazocine and morphine found that pentazocine produced greater aversive side effects, while morphine was more associated with feelings of control and euphoria[10][11][12].

Signaling Pathways

Opioid analgesics exert their effects by activating G-protein coupled receptors (GPCRs), primarily the µ- and κ-opioid receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Morphine Morphine / Fentanyl Morphine->MOR Binds to cAMP->Reduced_NT_release Modulates Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Activation of the µ-opioid receptor by agonists like morphine and fentanyl leads to the inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels, resulting in hyperpolarization and reduced neuronal excitability.

kappa_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Pentazocine Pentazocine Pentazocine->KOR Binds to cAMP->Reduced_NT_release Modulates Analgesia_Dysphoria Analgesia & Dysphoria Reduced_NT_release->Analgesia_Dysphoria tail_flick_workflow cluster_workflow Tail-Flick Experimental Workflow Acclimatization Acclimatize Rodent Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Administration Administer Test Compound or Vehicle Baseline->Administration Post_Dose_Measurement Measure Tail-Flick Latency at Timed Intervals Administration->Post_Dose_Measurement Data_Analysis Analyze Data (e.g., Calculate %MPE) Post_Dose_Measurement->Data_Analysis hot_plate_workflow cluster_workflow Hot-Plate Experimental Workflow Acclimatization Acclimatize Rodent to Testing Environment Baseline Measure Baseline Reaction Latency Acclimatization->Baseline Administration Administer Test Compound or Vehicle Baseline->Administration Post_Dose_Measurement Measure Reaction Latency at Timed Intervals Administration->Post_Dose_Measurement Data_Analysis Analyze Data (e.g., Calculate %MPE) Post_Dose_Measurement->Data_Analysis binding_assay_workflow cluster_workflow Receptor Binding Assay Workflow Preparation Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand & Test Compound Preparation->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Bound Radioligand Separation->Quantification Data_Analysis Calculate Ki Value Quantification->Data_Analysis

References

Validating the Receptor Binding Specificity of Volazocine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the receptor binding specificity of the benzomorphan (B1203429) opioid analgesic, Volazocine. Due to the limited availability of public domain binding data for this compound, which was never commercially marketed, this document serves as a practical guide, outlining the necessary experimental protocols and data presentation formats required to thoroughly characterize its receptor interaction profile. By employing the methodologies described herein, researchers can elucidate the binding affinity and selectivity of this compound, comparing it with established opioid receptor ligands.

The following sections detail the experimental procedures for determining binding affinities at the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as a broader screening against a panel of common non-opioid G-protein coupled receptors (GPCRs) to establish a comprehensive specificity profile. Illustrative data, based on typical results for kappa-selective agonists, is provided to demonstrate the expected outcomes and data presentation.

Comparative Binding Affinity of this compound and Reference Opioids

To ascertain the specificity of this compound, its binding affinity (Ki) should be determined for the three primary opioid receptor subtypes and compared against well-characterized selective and non-selective opioid ligands. The data presented in Table 1 is illustrative and represents a plausible outcome for a kappa-selective compound like this compound.

Table 1: Illustrative Opioid Receptor Binding Profile of this compound and Comparator Ligands

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (µ/κ)Selectivity (δ/κ)
This compound (Hypothetical) 1502501.5 100x167x
DAMGO (µ-selective agonist)0.5 2005000.001x0.4x
DPDPE (δ-selective agonist)3001.0 8000.375x0.00125x
U-50488 (κ-selective agonist)4006002.0 200x300x
Naloxone (Non-selective antagonist)2.55.010.00.25x0.5x

Note: Ki values represent the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of off-target receptor / Ki of target receptor).

Specificity Screening Against Non-Opioid Receptors

To confirm that this compound's activity is specific to the opioid system, it is crucial to screen it against a panel of other receptors, particularly those known to be affected by other psychoactive compounds. Table 2 provides a hypothetical screening outcome for this compound, indicating a lack of significant binding to common non-opioid GPCRs.

Table 2: Illustrative Specificity Panel for this compound Against Non-Opioid GPCRs

Receptor TargetThis compound (Ki, nM)
Serotonin 5-HT2A> 10,000
Dopamine D2> 10,000
Adrenergic α2A> 10,000
Muscarinic M1> 10,000
Sigma-1850
Sigma-2> 10,000

Note: A Ki value > 10,000 nM is generally considered to indicate no significant binding.

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of a test compound like this compound for the mu, delta, and kappa opioid receptors.

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

1. Objective: To determine the binding affinity (Ki) of this compound for the human µ, δ, and κ opioid receptors.

2. Materials:

  • Membrane Preparations: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO (specific activity ~40-60 Ci/mmol)

    • For δ-opioid receptor: [³H]-DPDPE (specific activity ~30-50 Ci/mmol)

    • For κ-opioid receptor: [³H]-U-69,593 (specific activity ~40-60 Ci/mmol)

  • Non-specific Binding Control: Naloxone (10 µM final concentration)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Liquid scintillation counter

3. Procedure:

  • Thaw the cell membrane preparations on ice.

  • Dilute the membranes in assay buffer to a final protein concentration of 50-100 µ g/well .

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a concentration close to its Kd, and 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of radioligand, and 100 µL of diluted membranes.

    • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted membranes.

  • Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.

  • Count the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using Prism software).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Broad Panel Specificity Screen

1. Objective: To assess the binding of this compound to a panel of non-opioid GPCRs.

2. Procedure: This is typically performed as a fee-for-service by a contract research organization (CRO). The general principle involves a series of competitive radioligand binding assays similar to Protocol 1, but using a wide array of receptors and their respective specific radioligands. A fixed, high concentration of this compound (e.g., 10 µM) is typically used for the initial screen. If significant inhibition (>50%) is observed for any receptor, a full concentration-response curve is generated to determine the Ki.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language.

G_protein_signaling cluster_membrane Cell Membrane KOR κ-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces This compound This compound (Agonist) This compound->KOR Binds to ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates

Figure 1. Simplified G-protein signaling pathway for the kappa-opioid receptor.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor Membranes (µ, δ, κ) Incubation Incubation (25°C, 60-90 min) Membranes->Incubation Radioligand Radioligand ([³H]-DAMGO, etc.) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 2. Workflow for the competitive radioligand binding assay.

By following these protocols and analytical methods, researchers can rigorously validate the specificity of this compound's binding to opioid receptors, providing a solid foundation for further preclinical and clinical development. The comparative approach, utilizing well-characterized ligands, ensures that the resulting data is robust and can be confidently interpreted within the broader context of opioid pharmacology.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological profiles of Volazocine and related benzomorphan (B1203429) compounds, a class of synthetic opioids that primarily interact with the kappa-opioid receptor (KOR). Due to the limited publicly available data for this compound, this guide focuses on a comparative analysis of structurally related and well-characterized benzomorphans: Pentazocine, Cyclazocine, Ketocyclazocine, and Phenazocine. This information is intended to serve as a valuable resource for researchers investigating the structure-activity relationships and therapeutic potential of this chemical class.

This compound is an opioid analgesic of the benzomorphan class that has not been marketed.[1] Its pharmacological profile is not extensively documented in publicly accessible literature.[2] However, by examining its structural analogs, we can infer potential characteristics and provide a useful comparative context for research and development.

Quantitative Comparison of Receptor Binding Affinities and Functional Potencies

The following tables summarize the available in vitro pharmacological data for key benzomorphan derivatives at the three primary opioid receptors: mu (MOR), delta (DOR), and kappa (KOR). This data is crucial for understanding the selectivity and potential therapeutic and off-target effects of these compounds.

CompoundReceptorBinding Affinity (Ki, nM)Reference
Pentazocine KOR0.42[3]
MOR3.2[4]
DOR62[4]
Cyclazocine KOR0.42[3]
MOR--
DOR--
Ketocyclazocine KOR--
MOR--
DOR--
Phenazocine KOR--
MOR--
DOR--
Data for Ketocyclazocine and Phenazocine binding affinities were not available in the searched resources.
CompoundReceptorFunctional Potency (EC50, nM)Assay TypeReference
Pentazocine KOR8.8cAMP[3]
MOR43cAMP[4]
DOR255cAMP[4]
Cyclazocine KOR8.8cAMP[3]
MOR---
DOR---
Ketocyclazocine KOR---
MOR---
DOR---
Phenazocine KOR---
MOR---
DOR---
Data for Ketocyclazocine and Phenazocine functional potencies were not available in the searched resources.

Pentazocine and Cyclazocine are two benzomorphan derivatives synthesized in 1962 with the goal of developing analgesics with low abuse potential.[5] Pentazocine is used as an analgesic, while Cyclazocine has been investigated as a low-liability analgesic and a potential therapeutic for drug abuse.[5] Both compounds generally act as partial agonists at the mu-opioid receptor and as kappa agonists.[5] Phenazocine is another benzomorphan opioid that appears to be a stronger analgesic with fewer side effects than pentazocine, likely due to a more favorable μ/κ binding ratio.[6]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of opioid receptor ligands.

1. Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of a test compound for the mu, delta, and kappa opioid receptors.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

    • Test compound (e.g., this compound or related benzomorphans).

    • Non-specific binding competitor (e.g., Naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., naloxone).

    • After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

    • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that are coupled to the inhibition of adenylyl cyclase, such as the opioid receptors.

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the mu, delta, and kappa opioid receptors.

  • Materials:

    • Whole cells stably expressing the opioid receptor of interest.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cells are pre-treated with the test compound at various concentrations.

    • Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.

  • Data Analysis:

    • The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by the test compound is plotted.

    • The EC50 (the concentration of the compound that produces 50% of its maximal inhibitory effect) and Emax (the maximal inhibition achieved) are determined by non-linear regression analysis.

3. [³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins upon agonist binding to a GPCR.

  • Objective: To quantify the ability of a test compound to stimulate G protein activation via opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (Guanosine diphosphate).

    • Test compound.

    • Non-specific binding competitor (unlabeled GTPγS).

  • Procedure:

    • Cell membranes are incubated with the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP in an assay buffer.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

    • The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The concentration-response curve for the stimulation of [³⁵S]GTPγS binding is plotted.

    • The EC50 and Emax values are determined to assess the potency and efficacy of the test compound in activating G proteins.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The two major pathways are the G-protein dependent pathway and the β-arrestin dependent pathway.[6] The G-protein pathway is thought to mediate the therapeutic analgesic effects, while the β-arrestin pathway has been associated with adverse effects like dysphoria and sedation.[7]

KOR_Signaling cluster_intracellular Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->KOR MAPK MAPK (p38, JNK) Beta_Arrestin->MAPK Activates Agonist Agonist (e.g., this compound) Agonist->KOR Binds to PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression Changes PKA->Gene_Expression Phosphorylates Transcription Factors MAPK->Gene_Expression Analgesia Therapeutic Effects (Analgesia) Gene_Expression->Analgesia Side_Effects Adverse Effects (Dysphoria, Sedation) Gene_Expression->Side_Effects Ion_Channels->Analgesia Experimental_Workflow cluster_setup Assay Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_results Pharmacological Profile Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay_cAMP cAMP Functional Assay Compound->Functional_Assay_cAMP Functional_Assay_GTP [³⁵S]GTPγS Binding Assay Compound->Functional_Assay_GTP Receptors Opioid Receptor Source (Cell Membranes or Whole Cells) Receptors->Binding_Assay Receptors->Functional_Assay_cAMP Receptors->Functional_Assay_GTP Reagents Assay-Specific Reagents (Radioligands, Buffers, etc.) Reagents->Binding_Assay Reagents->Functional_Assay_cAMP Reagents->Functional_Assay_GTP Ki_Calc Calculate Ki (Binding Affinity) Binding_Assay->Ki_Calc EC50_Emax_Calc Calculate EC50 & Emax (Potency & Efficacy) Functional_Assay_cAMP->EC50_Emax_Calc Functional_Assay_GTP->EC50_Emax_Calc Profile Receptor Selectivity Functional Activity Structure-Activity Relationship Ki_Calc->Profile EC50_Emax_Calc->Profile

References

Benchmarking Volazocine: A Comparative Analysis of a Benzomorphan Opioid Against Established Kappa Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the benzomorphan (B1203429) opioid, Volazocine, against a panel of well-characterized kappa opioid receptor (KOR) agonists. Due to the limited publicly available experimental data for this compound, which was synthesized but never commercially marketed, this comparison relies on data from structurally related benzomorphan compounds and established KOR agonists. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of pharmacological properties, outlining experimental methodologies, and visualizing key signaling pathways.

Executive Summary

The kappa opioid receptor (KOR) is a critical target for the development of non-addictive analgesics. However, the therapeutic potential of KOR agonists is often limited by undesirable side effects such as dysphoria, sedation, and hallucinations. This compound, a benzomorphan derivative, belongs to a class of opioids known for their complex pharmacology, often exhibiting mixed agonist-antagonist profiles at different opioid receptors. This guide situates this compound within the broader landscape of KOR agonists, providing a framework for understanding its potential pharmacological profile.

Comparative Pharmacological Data

Quantitative data for receptor binding affinity (Ki), functional potency (EC50), and in vivo analgesic efficacy (ED50) are crucial for comparing the pharmacological profiles of opioid compounds. While specific data for this compound is scarce, the following tables present data for well-known KOR agonists to provide a comparative context.

Table 1: In Vitro Kappa Opioid Receptor Binding Affinities (Ki) and Functional Potency (EC50)

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) (Assay)Reference
Benzomorphans
Cyclazocine0.1 ± 0.02 ± 2 (Adenylyl Cyclase Inhibition)[1](2)
Pentazocine~15-30-[3](3)
Arylacetamides
U-50,488--[4](5)
U-69,593--[6](7)
Spiradoline--[6](7)
Salvinorins
Salvinorin A--[8](9)
Other
Bremazocine--[6](7)
Ethylketocyclazocine (EKC)--[6](7)
Nalfurafine (TRK-820)--[10](11)

Note: A lower Ki value indicates higher binding affinity. EC50 values represent the concentration of the agonist that produces 50% of its maximal effect.

Table 2: In Vivo Analgesic Potency (ED50) in Rodent Models

CompoundAnalgesic Potency (ED50, mg/kg)Animal Model (Test)Reference
Benzomorphans
Dezocine0.2 (s.c.)Mouse (Abdominal Constriction)[12](13)
0.4 (s.c.)Mouse (Formalin, Phase I & II)[12](13)
Arylacetamides
U-50,488H~5.0Mouse (Rotorod)[14](14)
SLL-039~0.5Mouse (Rotorod)[14](14)
SLL-1206~0.5Mouse (Rotorod)[14](14)
Other
Fentanyl0.122 (s.c.)Mouse (Tail Withdrawal)[15](15)

Note: A lower ED50 value indicates higher analgesic potency.

Key Signaling Pathways and Experimental Workflows

The activation of KOR by an agonist initiates a cascade of intracellular signaling events. These pathways are crucial for both the therapeutic effects and the side effects of KOR agonists.

Kappa Opioid Receptor Signaling Pathway

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family.[8] This initiates two main signaling cascades:

  • Gαi/o-dependent pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ-dependent pathway: The dissociated Gβγ subunit can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).[16]

  • β-arrestin pathway: Following G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin proteins are recruited.[17] This pathway is often associated with receptor desensitization and internalization, as well as the activation of distinct signaling cascades, including mitogen-activated protein kinases (MAPKs) like p38, which has been linked to the aversive effects of KOR agonists.[8][16]

The concept of "biased agonism" suggests that some ligands may preferentially activate one pathway over another, offering a strategy to develop safer KOR-targeted therapeutics.[17]

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist KOR Agonist (e.g., this compound) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits (Gα) ion_channels Ion Channels (GIRK, Ca2+) G_protein->ion_channels Modulates (Gβγ) cAMP cAMP AC->cAMP beta_arrestin β-arrestin GRK->beta_arrestin Recruits p38_MAPK p38 MAPK beta_arrestin->p38_MAPK Activates Analgesia Analgesia ion_channels->Analgesia Contributes to Dysphoria Dysphoria p38_MAPK->Dysphoria ATP ATP ATP->AC Substrate cAMP->Analgesia Leads to

Figure 1: Simplified KOR signaling pathways.
Experimental Workflow for KOR Agonist Comparison

A typical workflow for benchmarking a novel compound like this compound against known KOR agonists involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assays (e.g., GTPγS, cAMP) (Determine EC50, Emax) binding_assay->functional_assay biased_agonism_assay Biased Agonism Assays (e.g., β-arrestin recruitment) functional_assay->biased_agonism_assay analgesia_test Analgesia Models (e.g., Tail-Flick, Hot Plate) (Determine ED50) biased_agonism_assay->analgesia_test Candidate Selection side_effect_test Side Effect Models (e.g., Rotarod, Conditioned Place Aversion) analgesia_test->side_effect_test pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) side_effect_test->pk_pd end Preclinical Candidate pk_pd->end Lead Optimization start Novel Compound (this compound) start->binding_assay

Figure 2: General experimental workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.

Materials:

  • Cell membranes expressing the human KOR.

  • Radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine).[6]

  • Unlabeled this compound and reference KOR agonists.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) or reference compounds.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a KOR agonist.

Materials:

  • Cell membranes expressing the human KOR.

  • [³⁵S]GTPγS.

  • GDP.

  • Unlabeled GTPγS.

  • This compound and reference KOR agonists.

  • Assay buffer (containing MgCl₂ and NaCl).

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with GDP to facilitate the binding of [³⁵S]GTPγS upon receptor activation.

  • Add varying concentrations of this compound or reference agonists to the membranes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[18][19]

Mouse Tail-Flick Test

Objective: To assess the in vivo analgesic potency (ED50) of this compound.

Materials:

  • Male or female mice (e.g., C57BL/6 or CD-1).

  • Tail-flick analgesia meter with a radiant heat source.

  • This compound and reference analgesics.

  • Vehicle control (e.g., saline, DMSO).

Procedure:

  • Acclimatize the mice to the testing apparatus.

  • Administer this compound or a reference drug at various doses via a specific route (e.g., subcutaneous, intraperitoneal).

  • At a predetermined time after drug administration, place the mouse's tail in the path of the radiant heat source.

  • Measure the latency for the mouse to flick its tail away from the heat stimulus. A cut-off time is used to prevent tissue damage.[20][21][22]

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. The ED50, the dose that produces 50% of the maximal analgesic effect, is then determined from the dose-response curve.

Conclusion

While a definitive pharmacological profile of this compound remains elusive due to the absence of published experimental data, its classification as a benzomorphan suggests a potential kappa opioid receptor agonist activity, possibly with concurrent effects at other opioid receptors. The comparative data and detailed methodologies provided in this guide offer a robust framework for the future evaluation of this compound or other novel KOR agonists. Further research is imperative to fully characterize the binding affinity, functional efficacy, and in vivo effects of this compound to ascertain its therapeutic potential and side-effect profile relative to established KOR agonists.

References

A Comparative Guide to Kappa-Opioid Receptor Agonist Analgesics: A Statistical Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of research data for kappa-opioid receptor (KOR) agonists, a class of analgesic compounds to which the unmarketed benzomorphan, Volazocine, belongs. Due to the absence of publicly available clinical trial data for this compound, this document leverages data from clinically studied KOR agonists, such as Pentazocine (B1679294) and Dezocine (B144180), to offer a validated statistical comparison and insight into the potential therapeutic profile of this class of drugs.

Comparative Efficacy of Kappa-Opioid Receptor Agonists

The analgesic efficacy of KOR agonists has been evaluated in various clinical settings, primarily for the management of moderate to severe pain. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Pentazocine with Other Analgesics

Comparison DrugIndicationKey Efficacy MetricsOutcome
Diclofenac (B195802) Acute Pancreatitis- Lower rescue analgesic (fentanyl) requirement (126 µg vs 225.5 µg; P = 0.028)- Longer pain-free period (31.1 hours vs 27.9 hours; P = 0.047)Pentazocine was significantly better for pain relief.[1]
Ketorolac (B1673617) & Diclofenac Sodium Post-operative Pain- Onset of analgesia: Faster with Ketorolac (80% within 15 mins) vs Pentazocine (onset between 15-45 mins in most) and Diclofenac (40% within 15 mins).- Duration of analgesia: Longer with Diclofenac (50% for 6-9 hours) vs Pentazocine (60% for 3-6 hours) and Ketorolac (80% for 3-6 hours).Ketorolac had the fastest onset, while Diclofenac had the longest duration of action.[2]
Nalbuphine Post-operative Pain- Potency: Nalbuphine appeared to be about three times as potent as pentazocine on a milligram basis.- Duration of action: Slightly longer with nalbuphine.Nalbuphine demonstrated higher potency.

Table 2: Comparison of Dezocine with Other Analgesics

Comparison DrugIndicationKey Efficacy MetricsOutcome
Fentanyl & Ketorolac Outpatient Laparoscopic Procedures- Postoperative analgesic requirement: Lower in the dezocine (25% of patients) and ketorolac (34%) groups compared to the fentanyl group (61%).- Rescue fentanyl required: Less in the dezocine (18 µg) and ketorolac (22 µg) groups compared to the fentanyl group (58 µg).Dezocine and ketorolac were effective alternatives to fentanyl, reducing the need for postoperative analgesics.[3]

Comparative Safety and Side Effect Profile

The adverse effect profile of KOR agonists is a critical aspect of their clinical utility, often differing from traditional mu-opioid receptor agonists.

Table 3: Adverse Effects of Pentazocine and Dezocine in Comparative Studies

DrugComparison Drug(s)Key Adverse Effects
Pentazocine DiclofenacAdverse events were similar between the groups.[1]
Pentazocine General UseMore likely to invoke psychotomimetic effects (hallucinations, nightmares, delusions) compared to morphine. Can increase blood pressure and heart rate at high doses. Respiratory depression is subject to a ceiling effect.
Dezocine Fentanyl & KetorolacHigher incidence of postoperative nausea requiring antiemetic therapy (52%) compared to fentanyl (20%) and ketorolac (18%). Associated with a delayed discharge time compared to ketorolac.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key comparative studies.

Study of Pentazocine vs. Diclofenac in Acute Pancreatitis[1]
  • Study Design: A double-blind, randomized controlled trial.

  • Patient Population: 50 patients diagnosed with acute pancreatitis.

  • Intervention: Patients were randomized to receive either intravenous diclofenac (75 mg) or pentazocine (30 mg).

  • Rescue Analgesia: Fentanyl was administered as a rescue analgesic via a patient-controlled analgesia (PCA) pump.

  • Primary Outcome Measures:

    • Total dose of fentanyl required as rescue analgesia.

    • The time period without pain ("pain-free period").

    • The number of effective and ineffective demands for fentanyl from the PCA pump.

  • Secondary Outcome Measure: Incidence of adverse events.

Study of Dezocine vs. Fentanyl and Ketorolac in Outpatient Surgery[3]
  • Study Design: A randomized, double-blind study.

  • Patient Population: 136 healthy female patients undergoing outpatient laparoscopic procedures.

  • Intervention: Patients received either ketorolac (60 mg), dezocine (6 mg), or fentanyl (100 µg) before the start of the operation.

  • Anesthesia Protocol: A standardized general anesthetic technique was used for all patients.

  • Outcome Measures:

    • Percentage of patients requiring analgesic drugs in the postanesthesia care unit (PACU).

    • Amount of postoperative fentanyl required.

    • Incidence of postoperative nausea.

    • Recovery times.

Mandatory Visualizations

Signaling Pathway of Kappa-Opioid Receptor Agonists

The binding of a KOR agonist, such as this compound, to the kappa-opioid receptor initiates a cascade of intracellular events leading to its analgesic and other pharmacological effects.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR_Agonist KOR Agonist (e.g., this compound) KOR Kappa-Opioid Receptor (KOR) KOR_Agonist->KOR Binds to G_Protein Gi/Go Protein KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels G_Protein->K_Channel Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia MAPK->Analgesia

Caption: KOR Agonist Signaling Pathway.

Experimental Workflow for a Comparative Analgesic Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy and safety of an investigational analgesic against a standard treatment.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (Investigational Drug, e.g., this compound) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Drug_Administration Drug Administration (Double-Blind) Group_A->Drug_Administration Group_B->Drug_Administration Data_Collection Data Collection (Pain Scores, Vitals, AEs) Drug_Administration->Data_Collection Follow_Up Follow-Up Period Data_Collection->Follow_Up Data_Analysis Statistical Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Comparative Analgesic Clinical Trial Workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.